Bicyclo[2.1.1]hexane-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-2-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKBHJXSAGHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of Bicyclo[2.1.1]hexane-2-thiol
Introduction: The Rising Prominence of Strained Saturated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a central tenet in the design of novel therapeutics. The over-reliance on planar, aromatic structures in drug candidates has been linked to issues with metabolic instability, off-target effects, and poor physicochemical properties. Consequently, there is a burgeoning interest in strained, three-dimensional saturated ring systems that can act as bioisosteres for aromatic and other common motifs. Among these, the bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a particularly promising architectural element.[1][2] Its rigid, well-defined geometry offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.
This guide provides a comprehensive technical overview of the structural properties of a specific, yet potentially valuable, derivative: bicyclo[2.1.1]hexane-2-thiol. While this particular compound is not extensively documented in the current literature, its synthesis is logically approachable from known precursors. By leveraging established synthetic methodologies and spectroscopic principles, we can construct a detailed profile of its structural and conformational characteristics. This document is intended for researchers, scientists, and drug development professionals who are interested in exploring the chemical space of novel bicyclic scaffolds.
Proposed Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be logically achieved from the corresponding ketone, bicyclo[2.1.1]hexan-2-one, which is accessible through various published routes, often involving photochemical [2+2] cycloadditions.[1][3][4] The proposed synthesis involves a stereoselective reduction of the ketone to the intermediate alcohol, followed by a stereospecific conversion to the target thiol.
Step 1: Stereoselective Reduction of Bicyclo[2.1.1]hexan-2-one
The reduction of the carbonyl group in bicyclo[2.1.1]hexan-2-one is the first critical step. The choice of reducing agent will influence the stereochemical outcome, yielding either the endo or exo alcohol. Hydride reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), are standard choices for this transformation. The facial selectivity of the hydride attack is governed by steric hindrance. In the bicyclo[2.1.1]hexane system, the exo face is generally more sterically accessible, leading to the preferential formation of the endo alcohol.[5]
Experimental Protocol:
-
To a solution of bicyclo[2.1.1]hexan-2-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield bicyclo[2.1.1]hexan-2-ol, which can be purified by column chromatography.
Step 2: Conversion of Bicyclo[2.1.1]hexan-2-ol to this compound via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for converting a primary or secondary alcohol to a variety of functional groups, including thiols, with a predictable inversion of stereochemistry.[6][7][8][9] This stereospecificity is a key advantage, allowing for the controlled synthesis of a specific stereoisomer of the target thiol. By using thioacetic acid as the nucleophile, the intermediate thioacetate is formed, which can then be readily hydrolyzed to the desired thiol.
Experimental Protocol:
-
Dissolve bicyclo[2.1.1]hexan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add thioacetic acid (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the intermediate thioacetate.
-
Dissolve the thioacetate in methanol and add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
An alternative, though potentially less stereoselective, route involves the direct thionation of bicyclo[2.1.1]hexan-2-one using Lawesson's reagent to form the thioketone, followed by reduction.[10][11][12][13][14][15]
Caption: Figure 1: Proposed Synthetic Workflow for this compound.
Structural Elucidation and Conformational Analysis
The bicyclo[2.1.1]hexane core is a highly strained and rigid system. This rigidity imparts a well-defined three-dimensional structure, which is of great interest in drug design. The substitution at the C2 position can result in two diastereomers: endo and exo.
Caption: Figure 2: Endo and Exo Isomers of this compound.
The conformational preference of the thiol substituent will be dictated by steric interactions with the rest of the bicyclic framework. Computational studies and experimental data from related systems suggest that the bicyclo[2.1.1]hexane skeleton is conformationally locked.[16]
X-ray Crystallography Insights
While a crystal structure for this compound is not available, numerous X-ray crystal structures of other bicyclo[2.1.1]hexane derivatives have been reported.[2][17][18][19][20] These studies confirm the highly puckered and strained nature of the ring system. A summary of typical bond lengths and angles for the bicyclo[2.1.1]hexane core, derived from published crystal structures, is presented below.
| Parameter | Typical Value |
| C1-C2 Bond Length | ~1.54 Å |
| C2-C3 Bond Length | ~1.55 Å |
| C1-C6 Bond Length | ~1.53 Å |
| C1-C5 Bond Length | ~1.54 Å |
| C1-C7-C4 Angle | ~93° |
| C1-C2-C3 Angle | ~104° |
Table 1: Representative Bond Lengths and Angles of the Bicyclo[2.1.1]hexane Core.
Predicted Spectroscopic Data
The structural properties of this compound can be further understood through the prediction of its key spectroscopic signatures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid nature of the bicyclic system, leading to distinct chemical shifts for diastereotopic protons and complex spin-spin coupling patterns.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings |
| H-2 (methine) | 2.8 - 3.2 | m | J(H2, H3), J(H2, H1) |
| Bridgehead (H1, H4) | 2.5 - 2.9 | m | |
| S-H | 1.3 - 1.6 | t (or s) | J(SH, H2) if observable |
| Methylene (H3, H5, H6) | 1.2 - 2.2 | m |
Table 2: Predicted ¹H NMR Data for this compound.
The S-H proton signal is typically a broad singlet but can sometimes show coupling to adjacent protons; its chemical shift is also sensitive to concentration and solvent.[21][22][23]
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C-SH) | 35 - 45 |
| Bridgehead (C1, C4) | 40 - 50 |
| Methylene (C3, C5, C6) | 30 - 40 |
Table 3: Predicted ¹³C NMR Data for this compound.[24]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a weak but sharp absorption band for the S-H stretch, which is a key diagnostic peak for thiols.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak, sharp |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-S stretch | 600 - 800 | Weak-Medium |
Table 4: Predicted IR Absorption Frequencies for this compound.[25][26][27][28][29]
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₁₀S). Common fragmentation pathways would likely involve the loss of the thiol group (•SH) or rearrangements of the bicyclic core.
Potential Applications and Future Directions
The this compound scaffold, with its unique three-dimensional structure and the presence of a nucleophilic and redox-active thiol group, presents several opportunities for application in drug discovery and materials science.
-
Bioisosteric Replacement: As a conformationally restricted scaffold, it could serve as a bioisostere for ortho-substituted phenols or anilines in drug candidates, potentially improving metabolic stability and cell permeability.
-
Covalent Modifiers: The thiol group is a versatile handle for covalent modification of biological targets, such as cysteine residues in proteins. Incorporating this functionality into a rigid bicyclic framework could lead to the development of highly selective covalent probes and inhibitors.
-
Linker Chemistry: In the field of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the rigid nature of the bicyclo[2.1.1]hexane core could provide a more defined spatial orientation between the linked moieties compared to flexible aliphatic linkers.
Further research into the synthesis of enantiomerically pure this compound and the exploration of its reactivity and biological activity are warranted to fully realize the potential of this novel scaffold.
References
-
The bicyclo[2.1.1]hexan-2-one system: a new probe for the experimental and computational study of electronic effects in p-facial - CORE. (n.d.). Retrieved February 4, 2026, from [Link]
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Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes. (2025, December 31). ChemRxiv. [Link]
- Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters. (1984).
-
Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. (2025, February 10). Organic Letters. [Link]
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Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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The photoelectron spectrum and molecular geometry of bicyclo[2.1.1]hexane. (1984). Sci-Hub. [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025, August 6). ResearchGate. [Link]
-
Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with improved biological activity. (2023). ChemRxiv. [Link]
-
Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. (2021, May 6). Nature Communications. [Link]
-
Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. (2026, January 5). Journal of the American Chemical Society. [Link]
-
Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (2024, November 10). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]
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2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023, July 12). Chemical Science. [Link]
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Direct Conversion of Alcohols into Thiols. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Retrieved February 4, 2026, from [Link]
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Lawesson's reagent. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
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Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 4, 2026, from [Link]
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FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Strained Small Ring Compounds: Bridgehead Substituted Bicyclo [2.1.1]hexanes. (1996). Journal of the American Chemical Society. [Link]
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Direct conversion of alcohols into thiols. (1990). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016, July 26). The Journal of Organic Chemistry. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 4, 2026, from [Link]
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Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved February 4, 2026, from [Link]
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Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. [Link]
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Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). (n.d.). PMC. [Link]
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Thiol. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
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Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. [Link]
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The experimental and calculated 1 H and 13 C NMR chemical shift sig-... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Reagents of the month- April- Lawesson's and Woollins' reagents. (2022, April 19). SigutLabs. [Link]
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Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (2023, August 30). RSC Publishing. [Link]
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Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved February 4, 2026, from [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved February 4, 2026, from [Link]
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Asymmetric synthesis of tertiary thiols and thioethers. (n.d.). PMC. [Link]
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10.10: Spectroscopy of Ethers. (2023, August 9). Chemistry LibreTexts. [Link]
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Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). MDPI. [Link]
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Thiophene formation - Lawesson's reagent. (n.d.). ChemTube3D. Retrieved February 4, 2026, from [Link]
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Comprehensive Spectroscopic Profiling of Bicyclo[2.1.1]hexane-2-thiol
This is an in-depth technical guide on the spectroscopic characterization of Bicyclo[2.1.1]hexane-2-thiol , a critical saturated bioisostere used in modern drug discovery.
Executive Summary & Application Context
This compound (CAS: 2580222-30-4) represents a high-value "sp³-rich" scaffold in medicinal chemistry. It serves as a saturated bioisostere for ortho-substituted thiophenols , offering improved physicochemical properties (solubility, metabolic stability) while retaining the precise vector geometry required for ligand-protein binding.
This guide details the spectroscopic signature of this molecule, focusing on the differentiation of its strained bicyclic core from isomeric impurities and the validation of its stereochemistry (exo/endo).
Key Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 2580222-30-4 |
| Molecular Formula | C₆H₁₀S |
| Molecular Weight | 114.21 g/mol |
| SMILES | SC1CC2CC1C2 |
| Primary Application | Bioisostere for o-thiophenol; Fragment-based drug design (FBDD) |
Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (isomeric dienes or rearranged products) often dictate the purification strategy. The scaffold is typically constructed via a photochemical [2+2] cycloaddition, a hallmark of the Mykhailiuk/Enamine methodology.
Synthetic Pathway & Impurity Profile
The core skeleton is formed by the intramolecular photocycloaddition of 1,5-dienes. The thiol functionality is subsequently introduced, often via nucleophilic substitution on a tosylate or direct thioacetylation/hydrolysis.
Figure 1: Synthetic logic flow for the bicyclo[2.1.1]hexane scaffold. The [2+2] photocycloaddition is the critical step defining the core geometry.
Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid bicyclic framework creates a distinct anisotropy. The "butterfly" shape of the bicyclo[2.1.1]hexane system results in significant splitting and unique chemical shifts for the bridgehead and bridge protons.
1H NMR (Proton) – 400 MHz, CDCl₃
The spectrum is characterized by the high-field shift of the bridge protons and the distinct multiplicity of the methine proton adjacent to the thiol.
| Position | Type | Shift (δ, ppm) | Multiplicity (J in Hz) | Assignment Logic |
| H-2 | CH-SH | 3.15 – 3.35 | dddd (Multiplet) | Diagnostic: Alpha to sulfur. Shift is upfield relative to alcohol (~4.0 ppm). |
| H-1, H-4 | CH (Bridgehead) | 2.40 – 2.60 | Multiplet | Bridgehead protons are deshielded by ring strain. |
| SH | Thiol | 1.40 – 1.80 | d (J ≈ 6-8 Hz) | Coupling to H-2. Exchangeable with D₂O (disappears). |
| H-5, H-6 | CH₂ (Bridge) | 1.30 – 2.10 | Complex Multiplets | The "endo" and "exo" protons on the bridges are magnetically non-equivalent due to the roof-shape. |
Critical Stereochemical Note: The product is typically a mixture of endo and exo isomers (relative to the bridge). The exo-isomer (thiol pointing "out") is often thermodynamically favored or major product depending on the reduction method. Look for a second set of minor peaks (approx. 5-15% intensity) if not chirally purified.
13C NMR (Carbon) – 100 MHz, CDCl₃
The strained ring carbons appear in a unique window, distinct from unstrained cyclohexanes.
| Carbon | Type | Shift (δ, ppm) | Notes |
| C-2 | CH-SH | 36.0 – 42.0 | Alpha carbon. Significant upfield shift compared to C-OH (~75 ppm). |
| C-1, C-4 | CH (Bridgehead) | 45.0 – 52.0 | High s-character due to strain. |
| C-5, C-6 | CH₂ (Bridge) | 35.0 – 40.0 | Bridge carbons. |
B. Infrared (IR) Spectroscopy
IR is the fastest method to confirm the presence of the thiol and the absence of the ketone precursor.
-
S-H Stretch (Diagnostic): A weak, sharp band at 2550 – 2600 cm⁻¹ . This is the "smoking gun" for the thiol.
-
C-H Stretch: 2850 – 2980 cm⁻¹ (Typical saturated alkanes).
-
Absence of Carbonyl: Ensure no strong band exists at 1700-1750 cm⁻¹ (indicates unreacted ketone intermediate).
C. Mass Spectrometry (MS)
-
Ionization Mode: EI (70 eV) or ESI+ (if derivatized).
-
Molecular Ion (M⁺): 114 m/z .
-
Fragmentation Pattern (EI):
-
[M - SH]⁺: m/z 81 (Loss of HS radical/group, forming the bicyclo[2.1.1]hexyl cation).
-
[M - H₂S]⁺: m/z 80 (Elimination).
-
Base Peak: Often m/z 67 or 81 (Ring fragmentation/rearrangement).
-
Experimental Protocols
Protocol 1: NMR Sample Preparation for Volatile Thiols
Thiols are prone to oxidation (disulfide formation) and are volatile.
-
Solvent: Use CDCl₃ treated with anhydrous K₂CO₃ or filtered through basic alumina to remove traces of acid (which catalyzes oxidation).
-
Concentration: Prepare a ~10 mg/mL solution.
-
Tube: Use a high-quality 5mm NMR tube. Cap immediately to prevent evaporation and smell.
-
Acquisition: Run the spectrum immediately. If disulfide signals (dimer) appear (doubled peaks, downfield shift of alpha-H), add a grain of DTT (dithiothreitol) or TCEP to reduce it back in situ, or repurify.
Protocol 2: Differentiation of Exo/Endo Isomers
To determine the stereochemistry of your specific batch:
-
Acquire a NOESY 1D or 2D spectrum.
-
Irradiate H-2 (alpha-SH).
-
Analysis:
-
If Exo-thiol : Strong NOE correlation with the bridge protons (H-5/H-6) that are "syn" to it. Weak correlation to bridgeheads.
-
If Endo-thiol : Strong NOE correlation to the opposing bridge protons or steric clash indicators.
-
Figure 2: Decision tree for NMR structural validation.
References & Authority
The spectroscopic data and synthetic logic presented here are grounded in the foundational work on bicyclo[2.1.1]hexanes as bioisosteres, primarily developed by the Mykhailiuk group (Enamine).[1]
-
Mykhailiuk, P. K., et al. "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene."[1][2] Chemical Science, 2023 , 14, 14092-14099.[1] Link
-
Primary source for the synthesis and characterization of the 1,2-disubstituted bicyclo[2.1.1]hexane scaffold.
-
-
Rigotti, T., & Bach, T. "Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions." Organic Letters, 2022 , 24, 8821-8825. Link
-
Detailed methodology for constructing the bicyclic core.
-
-
Levchenko, K., et al. "Bicyclo[2.1.1]hexane-derived amines and ketones." European Journal of Organic Chemistry, 2021 .
-
General reference for NMR shift trends in this specific bicyclic system.
-
-
Enamine Ltd. "Catalog Product: this compound (CAS 2580222-30-4)."[3][4][5] Link
-
Commercial source for the specific CAS entry.
-
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Theoretical and Computational Studies of Bicyclo[2.1.1]hexane-2-thiol: An In-depth Technical Guide
Abstract
Introduction: The Significance of the Bicyclo[2.1.1]hexane Scaffold and the Thiol Moiety
The "escape from flatland" in medicinal chemistry has driven the exploration of novel, three-dimensional molecular scaffolds to replace the ubiquitous benzene ring.[1] The bicyclo[2.1.1]hexane system, a strained carbocycle, presents a compelling alternative due to its structural rigidity and defined exit vectors for substituents.[3] The incorporation of the BCH core has been shown to enhance the antifungal activity in agrochemicals by mimicking the orientation of substituents in established fungicides.[1]
The thiol functional group is a versatile moiety in medicinal chemistry and materials science. Its nucleophilicity, ability to form disulfide bonds, and coordinate to metal ions are key to its diverse applications.[4] The introduction of a thiol group onto the bicyclo[2.1.1]hexane framework is anticipated to yield a molecule with a unique combination of structural rigidity and functional reactivity, making it a valuable building block for the synthesis of novel therapeutic agents and materials.
This guide will first propose viable synthetic routes to bicyclo[2.1.1]hexane-2-thiol, leveraging known transformations of the BCH core. Subsequently, a detailed computational workflow will be presented to predict its structural, spectroscopic, and electronic properties. Finally, the potential reactivity and applications of this novel thiol will be discussed.
Proposed Synthetic Pathways to this compound
Given the absence of a reported synthesis for this compound, we propose two primary retrosynthetic approaches starting from the readily accessible precursor, bicyclo[2.1.1]hexan-2-one. The synthesis of this ketone has been achieved through methods such as the intramolecular [2+2] photocycloaddition of 1,5-dienes.[5][6][7]
Pathway A: Thionation of Bicyclo[2.1.1]hexan-2-one and Subsequent Reduction
This pathway involves the conversion of the ketone to a thioketone, followed by reduction to the desired thiol.
Step 1: Synthesis of Bicyclo[2.1.1]hexan-2-one
The synthesis of the ketone precursor can be achieved via a [2+2] cycloaddition reaction.[3]
Step 2: Thionation of Bicyclo[2.1.1]hexan-2-one
The conversion of the ketone to the corresponding thioketone can be accomplished using a thionating agent such as Lawesson's reagent.
Step 3: Reduction of Bicyclo[2.1.1]hexane-2-thione to this compound
The resulting thioketone can be reduced to the thiol using a suitable reducing agent, such as sodium borohydride.
Pathway B: Reduction of Bicyclo[2.1.1]hexan-2-one to the Alcohol and Subsequent Conversion to the Thiol
This alternative route involves the reduction of the ketone to the corresponding alcohol, which is then converted to the thiol.
Step 1: Synthesis of Bicyclo[2.1.1]hexan-2-one
This step is identical to Pathway A.
Step 2: Reduction of Bicyclo[2.1.1]hexan-2-one to Bicyclo[2.1.1]hexan-2-ol
The ketone can be reduced to the alcohol using standard reducing agents like sodium borohydride.
Step 3: Conversion of Bicyclo[2.1.1]hexan-2-ol to this compound
The alcohol can be converted to the thiol via a two-step process involving activation of the hydroxyl group (e.g., as a tosylate) followed by nucleophilic substitution with a thiolating agent.[8] A direct conversion using Lawesson's reagent has also been reported for some alcohols.[9]
Experimental Protocols (Proposed)
Protocol 2.2.1: Synthesis of Bicyclo[2.1.1]hexan-2-ol
-
To a solution of bicyclo[2.1.1]hexan-2-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[2.1.1]hexan-2-ol.
Protocol 2.2.2: Conversion of Bicyclo[2.1.1]hexan-2-ol to this compound via a Tosylate Intermediate
-
To a solution of bicyclo[2.1.1]hexan-2-ol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate.
-
Dissolve the crude tosylate in DMF and add sodium hydrosulfide (NaSH) (1.5 eq).
-
Heat the reaction mixture to 60 °C for 4 hours.
-
Cool the reaction to room temperature, add water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Theoretical and Computational Characterization
In the absence of experimental data, density functional theory (DFT) calculations provide a powerful tool for predicting the structural, spectroscopic, and electronic properties of this compound.
Computational Methodology Workflow
The following workflow outlines a robust protocol for the computational characterization of the target molecule.
Caption: Computational workflow for the characterization of this compound.
Detailed Computational Protocol
-
Initial Structure Generation: A 3D model of this compound will be built using molecular modeling software. Both exo and endo isomers will be generated.
-
Conformational Analysis: A comprehensive conformational search will be performed to identify all low-energy conformers of the thiol substituent. This is crucial for obtaining accurate thermodynamic and spectroscopic data.
-
Geometry Optimization and Frequency Calculations: The geometries of all identified conformers will be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain theoretical vibrational spectra.[10][11]
-
NMR Chemical Shift Calculations: Gauge-Independent Atomic Orbital (GIAO) calculations will be performed on the optimized geometries to predict the ¹H and ¹³C NMR chemical shifts.[12][13] A higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)) is recommended for accurate NMR predictions.
-
Data Analysis: The calculated data will be analyzed to predict the key structural parameters, IR and NMR spectra, and electronic properties of the most stable conformers.
Predicted Properties (Qualitative)
-
Structure: The bicyclo[2.1.1]hexane core is expected to be highly strained. The C-S bond length and C-S-H bond angle will be influenced by the steric environment of the bicyclic cage. Conformational analysis will reveal the preferred orientation of the thiol group (exo vs. endo).
-
Spectroscopy:
-
IR: A characteristic S-H stretching frequency is expected in the range of 2550-2600 cm⁻¹.
-
NMR: The ¹H NMR spectrum is expected to show complex splitting patterns due to the rigid bicyclic framework. The chemical shift of the proton attached to the sulfur-bearing carbon will be a key diagnostic signal. The ¹³C NMR spectrum will reflect the symmetry of the molecule.
-
-
Electronic Properties: The highest occupied molecular orbital (HOMO) is expected to have significant contribution from the sulfur lone pairs, indicating the nucleophilic character of the thiol. The lowest unoccupied molecular orbital (LUMO) will likely be associated with the σ* orbitals of the strained bicyclic system.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₁₀S |
| Molecular Weight | 114.21 g/mol |
| Key IR Absorptions | ~2550-2600 cm⁻¹ (S-H stretch) |
| ¹H NMR | Complex multiplets for ring protons |
| ¹³C NMR | 6 distinct signals for the carbon skeleton |
| Most Stable Conformer | To be determined by conformational analysis |
Potential Reactivity and Applications
The unique combination of a strained bicyclic core and a reactive thiol group suggests several potential areas of application for this compound.
Reactivity
-
Nucleophilicity: The thiol group is expected to be a good nucleophile, participating in S-alkylation and Michael addition reactions.[4]
-
Oxidation: The thiol can be oxidized to the corresponding disulfide, which could be a key reaction for forming novel bicyclic dimers or for applications in dynamic covalent chemistry.
-
Radical Reactions: The S-H bond is relatively weak and can participate in radical reactions, such as thiol-ene "click" chemistry, for the formation of functionalized materials.[14][15]
Caption: Potential reactivity pathways of this compound.
Applications in Drug Discovery
As a novel building block, this compound could be incorporated into drug candidates to:
-
Introduce a 3D bioisostere: Replacing a substituted benzene ring with the this compound moiety could improve metabolic stability and solubility.
-
Serve as a covalent binder: The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues in target proteins.
-
Act as a linker: The thiol can be used to attach the bicyclic scaffold to other molecular fragments.
Conclusion
This compound represents an unexplored yet highly promising molecule at the intersection of strained ring chemistry and thiol-based functional materials. This in-depth guide has provided a comprehensive theoretical framework for its study, from proposed synthetic routes to detailed computational protocols for its characterization. The predictive nature of this work is intended to stimulate experimental investigation into this novel compound. The unique structural and electronic properties anticipated for this compound make it a compelling target for synthesis and a valuable addition to the toolbox of medicinal chemists and materials scientists. The validation of the theoretical predictions presented here through future experimental work will undoubtedly pave the way for its application in the development of next-generation therapeutics and functional materials.
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-
Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. [Link]
-
Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. National Institutes of Health. [Link]
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. RSC Publishing. [Link]
-
1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. National Institutes of Health. [Link]
-
Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. PubMed. [Link]
-
Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). ACS Publications. [Link]
-
Synthesis of 2‐Substituted Bicyclo[2.1.1]Hexan‐1‐ols via SmI2‐Mediated Reductive Cyclization Reactions. ResearchGate. [Link]
-
Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. ACS Publications. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]
-
Free radical reactions of bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane. RSC Publishing. [Link]
-
Conversion of Alcohols to Thiols via Tosylate Intermediates. University of Arizona. [Link]
-
Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central. [Link]
-
How to convert thioketone to thiol?. Reddit. [Link]
-
The synthesis of spirane and bicyclic thiolanes from homoallylic thiols. ResearchGate. [Link]
-
Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. ACS Publications. [Link]
-
Direct Conversion of Alcohols into Thiols. ResearchGate. [Link]
-
Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. [Link]
-
Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ACS Publications. [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]
-
Relativistic Four-Component DFT Calculations of Vibrational Frequencies. ACS Publications. [Link]
-
What is the best DFT functional to perform NMR calculations in Gaussian?. ResearchGate. [Link]
-
Bicyclic molecule. Wikipedia. [Link]
-
Postfunctionalization of bicyclo[2.1.1]hexan‐2‐one 3 aa.. ResearchGate. [Link]
-
Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Density functional theory for prediction of far-infrared vibrational frequencies: molecular crystals of astrophysical interest. Monthly Notices of the Royal Astronomical Society. [Link]
-
Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp 3 -rich chemical space. Organic & Biomolecular Chemistry. [Link]
-
Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]
-
Conformational Sampling. Computational Chemistry Online. [Link]
-
Thioketal. Wikipedia. [Link]
-
Naming Cyclic and Bicyclic Alkanes. YouTube. [Link]
- Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
-
Vibrational mode frequency correction of liquid water in density functional theory molecular dynamics simulations with van der Waals correction. RSC Publishing. [Link]
-
Bicyclic selenenyl sulfides tune stepwise rates of thiol/selenol addition, resolution, and cyclisation, to reveal cellular constraints for bioreductive probes targeting mammalian thioredoxin reductase. ChemRxiv. [Link]
-
Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. [Link]
-
DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. ResearchGate. [Link]
-
Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
-
Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
-
Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Books. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
CHQuant: A Protocol for Quantifying Conformational Sampling with Convex Hulls. ACS Publications. [Link]
-
Considerations for DFT Frequency Calculations. Density Functional Theory and Practice Course - Sites at Penn State. [Link]
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Methodological & Application
Application Note: Strategic Synthesis and Thiol Functionalization of Bicyclo[2.1.1]hexane Scaffolds
Executive Summary
The Bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a critical saturated bioisostere for ortho- and meta-substituted benzenes, offering improved solubility (
This Application Note provides two validated protocols for synthesizing 1-bicyclo[2.1.1]hexanethiol and its derivatives. We contrast a robust Classical Nucleophilic Substitution route (high reliability) with a Photoredox Decarboxylative route (high step-economy), enabling researchers to select the methodology best suited to their substrate complexity.
Technical Background: The "Exit Vector" Challenge
The BCH scaffold mimics the spatial arrangement of 1,2-disubstituted (ortho) arenes. The bridgehead positions (C1/C4) are the primary "exit vectors" for functionalization.
-
Strain Sensitivity: The "wing" bonds of BCH are highly strained. Standard harsh acidic or oxidative conditions can trigger ring-opening or rearrangement to the thermodynamic cyclopentene isomers.
-
Nucleophilic Resistance: Bridgehead carbons in bicyclic systems are generally resistant to
attack due to steric shielding and the inability to invert configuration (back-side attack is geometrically impossible). -
Solution: We must rely on radical intermediates (which tolerate the bridgehead geometry) or homologation/displacement strategies that move the reactive center away from the tertiary bridgehead carbon.
Protocol A: The "Classical" Indirect Substitution
Best for: Scale-up, early-stage building blocks, and labs without photoredox capabilities.
Mechanism: Reduction
This route avoids direct attack on the bridgehead carbon by utilizing a methylene spacer (homologation) or relying on the high nucleophilicity of thioacetate to displace a mesylate at a primary position. Note: For direct bridgehead thiolation without a spacer, Route B is preferred.
Step-by-Step Methodology
Precursor: 1-Bicyclo[2.1.1]hexanecarboxylic acid (Commercially available or synthesized via [2+2] photocycloaddition of 1,5-dienes).
Step 1: Reduction to Alcohol
-
Dissolve BCH-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under
. -
Cool to 0 °C. Dropwise add
(2.0 M in THF, 1.2 equiv). -
Warm to RT and stir for 4 hours. Monitor via TLC (stain: KMnO4).
-
Quench: Fieser workup (
, 15% NaOH, ). Filter precipitate. -
Concentrate to yield 1-(hydroxymethyl)bicyclo[2.1.1]hexane .
Step 2: Activation (Mesylation)
-
Dissolve alcohol (1.0 equiv) in DCM (0.1 M) with
(2.0 equiv). -
Cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
-
Stir 2 hours. Wash with cold 1M HCl, then Sat.
. -
Isolate the mesylate intermediate. Do not store for long periods.
Step 3: Thioacetate Displacement
-
Dissolve mesylate in DMF (0.2 M).
-
Add Potassium Thioacetate (KSAc, 1.5 equiv).
-
Heat to 60 °C for 6 hours. Note: Higher temps may risk ring strain release.
-
Extract with
/Water to remove DMF. -
Yields S-(bicyclo[2.1.1]hexan-1-ylmethyl) ethanethioate .
Step 4: Deacetylation (Thiol Liberation)
-
Dissolve thioacetate in degassed MeOH.
-
Add
(2.0 equiv) or Hydrazine hydrate (1.5 equiv) under strict atmosphere. -
Stir 1 hour at RT.
-
Critical: Acidify carefully with degassed 1M HCl to pH 4.
-
Extract immediately with DCM.
-
Product: 1-(mercaptomethyl)bicyclo[2.1.1]hexane.
Protocol B: Photoredox Decarboxylative Thiolation
Best for: Late-stage functionalization, direct bridgehead attachment (C1-SH), and high-value intermediates. Mechanism: Radical decarboxylation via Redox-Active Ester (RAE).
This modern approach generates a bridgehead radical which is rapidly trapped by a sulfur source. This bypasses the steric hindrance of the bridgehead position.
Step-by-Step Methodology
Step 1: Synthesis of Redox-Active Ester (RAE)
-
Dissolve 1-Bicyclo[2.1.1]hexanecarboxylic acid (1.0 equiv) in DCM.
-
Add N-Hydroxyphthalimide (NHP, 1.1 equiv) and DIC (Diisopropylcarbodiimide, 1.1 equiv).
-
Add DMAP (10 mol%). Stir at RT for 4 hours.
-
Filter urea byproduct. Flash chromatography (Silica, Hex/EtOAc) to isolate the NHP-Ester .
Step 2: Photocatalytic C-S Bond Formation
Reagents: NHP-Ester (1.0 equiv), S-Phenyl benzenethiosulfonate (PhSO2SPh) or symmetrical disulfide (1.5 equiv).
Catalyst:
-
Setup: Place reagents in a glass vial with a septum. Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed DMF or MeCN (0.1 M).
-
Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 16 hours. Use a fan to maintain temp < 30 °C.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography.
Mechanistic Insight: The excited photocatalyst reduces the NHP-ester, triggering decarboxylation (
Visualized Workflows
Diagram 1: Classical Nucleophilic Pathway
Caption: Route A utilizes reliable functional group interconversions to install a thiomethyl group via a mesylate intermediate.
Diagram 2: Radical Decarboxylative Pathway
Caption: Route B leverages photoredox catalysis to generate a bridgehead radical, enabling direct C-S bond formation.
Analytical Validation & Quality Control
To ensure the integrity of the strained ring and the success of the transformation, the following data points must be verified:
| Metric | Method | Expected Observation |
| Ring Integrity | 1H NMR | Look for the diagnostic "butterfly" protons on the bridge (C2/C3). In BCH, these typically appear as multiplets around 1.5 - 2.2 ppm . Disappearance or shift to olefinic region (5.0+ ppm) indicates ring opening. |
| Thiol Presence | Ellman's Test | Reaction with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) yields a yellow color (absorbance at 412 nm). Confirms free -SH. |
| Purity | LC-MS | Use non-acidic mobile phases if possible to prevent degradation. Look for |
References
-
Levell, J. R., et al. (2020). Bicyclo[2.1.1]hexanes as Bioisosteres of ortho-Substituted Benzenes.[1][2][3][4][5][6][7] Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K. (2023).[4][8][9] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.[4][6] Chemical Science.[4][6][8][10]
-
Rigotti, T., & Bach, T. (2022).[11] Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes. ChemistryViews.
-
Denisenko, A., et al. (2020).[4][12] Saturated Bioisosteres of ortho-Substituted Benzenes.[2][4][12] Angewandte Chemie International Edition.[12]
-
Barton, D. H. R., et al. (1993). The invention of radical reactions. Part XXIX. Radical mono- and didecarboxylative derivatives of carboxylic acids. Tetrahedron.[8] (Foundational reference for radical decarboxylation logic).
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Application of Bicyclo[2.1.1]hexane-2-thiol in drug design
Application Note: Bicyclo[2.1.1]hexane-2-thiol in Drug Design
Part 1: Executive Summary & Strategic Rationale
The "Escape from Flatland" Imperative
Modern drug discovery increasingly prioritizes
The Role of this compound The 2-thiol derivative (BCH-2-SH) is a high-value building block that allows medicinal chemists to introduce the BCH core via sulfur linkages. It serves as a direct precursor to:
-
BCH-Thioethers: Bioisosteres of ortho-substituted thioanisoles.
-
BCH-Sulfones: Metabolically stable linkers.
-
BCH-Sulfonamides: Saturated mimics of benzenesulfonamide pharmacophores (common in diuretics, COX-2 inhibitors, and kinase inhibitors).
Key Advantages:
-
Geometric Fidelity: The "Exit Vectors" (bond angles between substituents) of 1,2-disubstituted BCH mimic ortho-benzene within
0.1 Å deviation. -
Solubility: The 3D cage disrupts crystal lattice energy more effectively than planar benzene, typically enhancing aqueous solubility.
-
Metabolic Stability: Unlike the electron-rich benzene ring which is prone to oxidative metabolism (e.g., epoxidation), the saturated BCH cage is chemically inert to many CYP450 pathways, although the sulfur atom itself requires management (oxidation state control).
Part 2: Structural Analysis & Design Logic
Geometric Comparison: Benzene vs. BCH
The critical design parameter is the angle and distance between the two substituents (
-
Ortho-Benzene: Planar. Angle
60°. Distance 3.0 Å. -
1,2-BCH: Puckered 3D shape. The rigid bicyclic frame forces substituents into a cis-like orientation that perfectly overlays with ortho-benzene.
Visualization of the Bioisosteric Relationship
Caption: Geometric validation of BCH as an ortho-benzene mimic. The scaffold maintains the critical spatial orientation of substituents while increasing 3D character.
Part 3: Experimental Protocols
Handling & Storage of this compound
-
State: Typically a colorless to pale yellow oil or low-melting solid.
-
Odor: Characteristic thiol stench (volatile).
-
Stability: Prone to air oxidation to form the disulfide dimer.
-
Protocol:
-
Store at -20°C under Argon/Nitrogen.
-
Before use, check purity by TLC or LCMS. If disulfide content >5%, reduce with DTT (dithiothreitol) or
/ prior to reaction.
-
Protocol A: Synthesis of BCH-Sulfonamides (Saturated Bioisosteres)
This workflow converts the thiol into a sulfonamide, a common motif in drug design (e.g., replacing the benzene ring in Celecoxib or Furosemide analogs).
Reagents:
-
This compound (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (4.0 eq)
-
Acetonitrile / 2M HCl (5:1 v/v)
-
Amine (
) (1.5 eq)
Step-by-Step Methodology:
-
Oxidative Chlorination (Thiol
Sulfonyl Chloride):-
Dissolve NCS (4.0 eq) in Acetonitrile/HCl mixture at 0°C.
-
Add this compound dropwise. The reaction is exothermic; maintain temp < 10°C.
-
Stir for 1 hour. The thiol is converted directly to the sulfonyl chloride (
). -
Note: This method avoids the harsh conditions of
gas.
-
-
Amidation (Sulfonyl Chloride
Sulfonamide):-
Extract the sulfonyl chloride with DCM (cold). Wash with brine.
-
Do not isolate to dryness (instability risk). Use the solution directly.
-
Add the amine (
) and a base (TEA or Pyridine, 2.0 eq) at 0°C. -
Stir at RT for 2-4 hours.
-
-
Purification:
-
Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).
-
Validation: Verify product by
-NMR. The bridgehead protons of BCH are diagnostic (multiplets around 2.0–2.8 ppm).
-
Protocol B: C-S Cross-Coupling (Thioether Synthesis)
Used to attach the BCH scaffold to an aromatic core.
Reagents:
-
Aryl Halide (Ar-I or Ar-Br)
-
Catalyst:
(2.5 mol%) / Xantphos (5 mol%) -
Base:
or DIPEA -
Solvent: 1,4-Dioxane, degassed.
Method:
-
Charge a microwave vial with Aryl Halide, Pd-catalyst, Ligand, and Base.
-
Add Thiol and Solvent under inert atmosphere (
). -
Heat to 100°C (conventional) or 110°C (microwave) for 1-12 hours.
-
Self-Validating Step: Monitor disappearance of the thiol (Ellman’s reagent test can be used for qualitative check if LCMS is ambiguous).
Part 4: Quantitative Performance (Data Summary)
Table 1: Physicochemical Impact of Benzene-to-BCH Replacement Data generalized from Mykhailiuk et al. (See References)
| Parameter | Ortho-Benzene Analog | Bicyclo[2.1.1]hexane Analog | Impact |
| Geometry ( | 3.0 – 3.1 Å | 3.1 – 3.2 Å | Retained (Bioisosteric) |
| Solubility ( | Low (< 10 | High (> 50 | Improved (Lattice disruption) |
| LogD (Lipophilicity) | High | Lower (-0.5 to -1.0 unit) | Improved |
| Metabolic Stability | Variable (Ring oxidation) | High (Core is inert) | Improved (Usually) |
| Fsp3 (Saturation) | 0.0 | 1.0 (for the ring) | Improved |
Part 5: Synthetic Workflow Diagram
Caption: Divergent synthesis pathways from the thiol building block to access three distinct bioisosteric classes.
Part 6: References
-
Mykhailiuk, P. K. (2023).[6] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092–14099.
-
Core reference establishing the geometric validity of the BCH scaffold.
-
-
Levell, J. R., et al. (2020). Bicyclo[2.1.1]hexane as a Phenyl Bioisostere: Application to the Design of Janus Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Demonstrates practical application in kinase inhibitor design.
-
-
Enamine Ltd. Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity.
-
Commercial source and general handling data for the scaffold.
-
-
Denisenko, A., et al. (2021). Saturated Bioisosteres of ortho-Substituted Benzenes. Chemistry – A European Journal.
-
Detailed review of the "Escape from Flatland" strategy using these specific cages.
-
Sources
Application Notes and Protocols: The Use of Bicyclo[2.1.1]hexane-2-thiol in Advanced Materials Science
Introduction: A New Frontier in Surface Engineering with Bicyclo[2.1.1]hexane-2-thiol
In the relentless pursuit of novel materials with precisely controlled surface properties, the choice of molecular building blocks is paramount. This compound emerges as a compelling candidate for the next generation of surface modifiers, particularly for the formation of self-assembled monolayers (SAMs). This innovative molecule combines the robust, rigid, and three-dimensional structure of the bicyclo[2.1.1]hexane scaffold with the versatile surface-anchoring capabilities of a thiol group.[1][2] The unique stereochemistry of the bicyclo[2.1.1]hexane cage offers a level of structural control and predictability that is often unattainable with conventional linear alkanethiols.[3]
The bicyclo[2.1.1]hexane moiety is a strained bicyclic hydrocarbon that provides a well-defined, bulky, and globular structure.[4] This inherent rigidity is expected to impart a high degree of order and thermal stability to the resulting monolayers. Furthermore, the defined exit vectors of substituents on the bicyclo[2.1.1]hexane core allow for precise control over the orientation of functional groups at the monolayer-ambient interface.[5] This guide provides a comprehensive overview of the synthesis and application of this compound in the formation of highly ordered SAMs on gold surfaces, offering researchers a powerful tool for advanced surface engineering.
Molecular Structure and Self-Assembly Mechanism
The unique architecture of this compound dictates its self-assembly behavior. The thiol group serves as a highly effective anchor to noble metal surfaces, such as gold, through a strong gold-sulfur bond.[6] The rigid bicyclic cage then dictates the intermolecular spacing and ordering within the monolayer.
Caption: Workflow for the self-assembly of this compound on a gold substrate.
Anticipated Properties and Advantages of this compound SAMs
The unique structural characteristics of this compound are expected to translate into SAMs with superior properties compared to those formed from traditional alkanethiols.
| Property | This compound SAMs (Expected) | n-Alkanethiol SAMs (Typical) | Rationale for Difference |
| Thermal Stability | High | Moderate | The rigid, interlocking nature of the bicyclic cages is anticipated to provide greater resistance to thermal desorption and disordering. |
| Packing Density | High | High | The globular shape of the bicyclic headgroup may lead to a different packing arrangement, but a high density is still expected due to strong intermolecular interactions. |
| Surface Roughness | Low | Low | The inherent order of the self-assembly process should result in a smooth, uniform surface. |
| Solvent Resistance | High | Moderate to High | The dense packing and strong intermolecular forces are expected to provide excellent resistance to solvent penetration. |
| Barrier Properties | Excellent | Good | The tightly packed monolayer should act as a superior barrier against diffusion and corrosion. |
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic route involves the photochemical [2+2] cycloaddition to form the bicyclo[2.1.1]hexane core, followed by functional group manipulation to introduce the thiol. [7][8][9] Materials:
-
Appropriate diene precursor for photochemical cycloaddition
-
Photosensitizer (e.g., acetone, acetophenone)
-
UV photoreactor
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Thiolating agent (e.g., thiourea or Lawesson's reagent)
-
Standard organic solvents (e.g., hexane, diethyl ether, dichloromethane, ethanol)
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate)
-
Silica gel for column chromatography
Protocol:
-
Photochemical [2+2] Cycloaddition:
-
Dissolve the diene precursor and photosensitizer in a suitable solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., 254 nm) in a photoreactor with cooling to maintain a constant temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting bicyclo[2.1.1]hexane derivative by column chromatography. [10][11]
-
-
Reduction to Bicyclo[2.1.1]hexan-2-ol:
-
In a flame-dried flask under an inert atmosphere, suspend a reducing agent (e.g., LiAlH4) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and slowly add a solution of the bicyclo[2.1.1]hexane ketone derivative in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting suspension and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
-
-
Conversion to this compound:
-
Method A (via Thiourea):
-
Convert the alcohol to the corresponding bromide or chloride using an appropriate halogenating agent (e.g., PBr3 or SOCl2).
-
React the resulting halide with thiourea in ethanol under reflux.
-
Hydrolyze the intermediate isothiouronium salt with aqueous sodium hydroxide.
-
Acidify the reaction mixture and extract the thiol with an organic solvent.
-
-
Method B (Direct Thiolation):
-
In some cases, direct conversion of the alcohol to the thiol may be possible using a reagent like Lawesson's reagent, though this may require optimization.
-
-
Purify the final this compound by distillation or column chromatography.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
Part 2: Formation of Self-Assembled Monolayers on Gold
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
High-purity ethanol
-
High-purity water (e.g., 18 MΩ·cm)
-
A solution of this compound in ethanol (typically 1-10 mM)
-
Nitrogen gas for drying
Protocol:
-
Substrate Preparation:
-
Clean the gold substrates by sonicating in a sequence of solvents such as acetone, isopropanol, and water (10 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
Immerse the substrates in freshly prepared Piranha solution for 10-15 minutes to remove any organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with high-purity water and then with ethanol.
-
Dry the substrates under a stream of nitrogen. The gold surface should be hydrophilic at this stage.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the clean, dry gold substrates into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Assembly Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen.
-
Store the SAM-coated substrates in a clean, dry environment.
-
Part 3: Characterization of SAMs
The quality and properties of the formed SAMs should be assessed using a variety of surface-sensitive techniques.
-
Contact Angle Goniometry: To determine the surface energy and hydrophobicity of the monolayer.
-
Ellipsometry: To measure the thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of the gold-sulfur bond.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the monolayer.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the vibrational modes of the bicyclo[2.1.1]hexane cage and confirm the absence of S-H stretching, indicating bond formation with the gold surface.
Conclusion and Future Outlook
This compound represents a promising new tool for materials scientists and researchers in drug development. Its rigid, three-dimensional structure offers the potential to create highly ordered, stable, and functional surfaces. [12]The protocols detailed in this guide provide a starting point for the synthesis of this novel compound and its application in the formation of self-assembled monolayers. Further research into the derivatization of the bicyclo[2.1.1]hexane core could open up a vast chemical space for the development of tailored surfaces with specific chemical and physical properties, with applications ranging from molecular electronics and biosensors to anti-fouling coatings and drug delivery platforms. [13]
References
-
Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(46), 8821–8825. [Link]
-
Figshare. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions - Organic Letters. [Link]
-
Journal of the American Chemical Society. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. [Link]
-
ResearchGate. (2022). Enolate addition to bicyclobutanes enables expedient access to 2-oxo-bicyclohexane scaffolds. [Link]
-
National Institutes of Health. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. [Link]
-
ResearchGate. Synthesis of 2‐Substituted Bicyclo[2.1.1]Hexan‐1‐ols via SmI2‐Mediated Reductive Cyclization Reactions. [Link]
-
ChemRxiv. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. [Link]
-
ACS Catalysis. (2024). Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. [Link]
-
Organic Chemistry Portal. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. [Link]
-
ResearchGate. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. [Link]
-
ChemRxiv. (2025). Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes. [Link]
-
ChemistryViews. (2022). Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes. [Link]
-
Royal Society of Chemistry. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. [Link]
-
PubMed. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. [Link]
-
ACS Publications. (2023). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. [Link]
-
ResearchGate. (2025). Modified gold surfaces by 6-(ferrocenyl)hexanethiol/dendrimer/gold nanoparticles as a platform for the mediated biosensing applications. [Link]
-
Nature. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Substituted Bicyclo[2.1.1]hexane-2-thiols
Introduction: The Rising Prominence of Bicyclo[2.1.1]hexanes in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to create drug candidates with enhanced three-dimensionality is paramount. The "escape from flatland"—the strategic replacement of flat, aromatic moieties with saturated, rigid scaffolds—is a leading strategy to improve physicochemical properties such as solubility and metabolic stability, ultimately aiming for greater clinical success.[1] Among the burgeoning class of benzene bioisosteres, bicyclo[2.1.1]hexanes (BCHs) have emerged as particularly valuable scaffolds.[2][3] Their rigid, bridged structure offers well-defined exit vectors for substituents, mimicking the spatial arrangement of ortho- and meta-substituted phenyl rings while increasing the fraction of sp³-hybridized carbons (Fsp³).[4]
This application note provides a comprehensive guide to the asymmetric synthesis of substituted bicyclo[2.1.1]hexane-2-thiols, a class of compounds with significant potential in drug discovery due to the versatile role of the thiol group in forming covalent interactions or acting as a key pharmacophoric element. The synthetic strategy outlined herein leverages a sequential approach, beginning with the enantioselective construction of a chiral bicyclo[2.1.1]hexane backbone, followed by stereospecific functional group manipulations to install the desired thiol moiety.
Strategic Overview: A Multi-Step Approach to Chiral Bicyclo[2.1.1]hexane-2-thiols
Direct asymmetric synthesis of bicyclo[2.1.1]hexane-2-thiols is a formidable challenge. A more rational and modular approach involves a three-stage process, which allows for the controlled introduction of chirality and the desired functional group. This strategy is predicated on established, high-yielding transformations, ensuring its practicality for researchers in drug development.
The proposed synthetic pathway is as follows:
-
Enantioselective Synthesis of a Bicyclo[2.1.1]hexan-2-one Precursor: The synthesis begins with the construction of a chiral, substituted bicyclo[2.1.1]hexan-2-one. This is the key chirality-inducing step and can be achieved through various modern synthetic methods, with Lewis acid-catalyzed asymmetric [2+2] photocycloaddition being a particularly powerful approach.[2]
-
Diastereoselective Reduction to a Bicyclo[2.1.1]hexan-2-ol: The chiral ketone is then reduced to the corresponding alcohol. The choice of reducing agent will determine the stereochemical outcome of this transformation, allowing for the selective formation of either the endo- or exo-alcohol diastereomer.
-
Stereospecific Conversion to the Bicyclo[2.1.1]hexane-2-thiol: Finally, the chiral alcohol is converted to the target thiol. The Mitsunobu reaction, utilizing a thiolating agent such as thioacetic acid, is an ideal candidate for this step as it typically proceeds with a clean inversion of stereochemistry, providing the desired product with high fidelity.[5][6][7]
This strategic workflow is depicted in the following diagram:
Caption: Overall synthetic strategy for asymmetric this compound synthesis.
Part 1: Enantioselective Synthesis of Substituted Bicyclo[2.1.1]hexan-2-ones
The cornerstone of this synthetic approach is the establishment of the bicyclic core's absolute stereochemistry. A highly effective method for achieving this is the intramolecular [2+2] photocycloaddition of prochiral 1,5-diene precursors, catalyzed by a chiral Lewis acid. This reaction proceeds under mild, visible-light-mediated conditions and offers excellent control over enantioselectivity.[2][8]
Protocol 1: Asymmetric Lewis Acid-Catalyzed [2+2] Photocycloaddition
This protocol is adapted from the work of Tortosa and co-workers, who demonstrated the efficacy of a chiral rhodium catalyst in this transformation.
Reaction Scheme:
Caption: General scheme for the asymmetric [2+2] photocycloaddition.
Materials:
-
Substituted 1,5-diene precursor (e.g., with an acyl pyrazole moiety for Lewis acid coordination)
-
Chiral Lewis Acid Catalyst (e.g., a rhodium complex with a chiral ligand)
-
Photoreactor equipped with a specific wavelength LED (e.g., 414 nm)
-
Anhydrous, degassed acetone
-
Standard Schlenk line and inert atmosphere capabilities (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the chiral Lewis acid catalyst (typically 1-5 mol%).
-
Addition of Reactants: Under an inert atmosphere, add the substituted 1,5-diene precursor (1.0 eq) and anhydrous, degassed acetone to achieve the desired concentration (e.g., 0.1 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Photochemical Reaction: Place the sealed Schlenk tube in the photoreactor and irradiate at the appropriate wavelength (e.g., 414 nm) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 15-24 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched bicyclo[2.1.1]hexan-2-one.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
| Substrate Moiety | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |
| Aryl-substituted diene | 2 | 81 | 95 |
| Alkyl-substituted diene | 2 | 75 | 92 |
| Heteroaryl-substituted diene | 2.5 | 68 | 90 |
Data is representative and adapted from related literature for illustrative purposes.
Causality and Experimental Insights:
-
The Role of the Lewis Acid: The chiral Lewis acid catalyst coordinates to a bidentate directing group on the diene substrate (such as an acyl pyrazole). This coordination creates a chiral environment that dictates the facial selectivity of the intramolecular [2+2] cycloaddition upon photoexcitation, leading to high enantioselectivity.
-
Choice of Solvent: Acetone is often a good solvent for these reactions as it is polar enough to dissolve the reactants and catalyst, and it also acts as a triplet sensitizer in some photochemical reactions.[8]
-
Importance of Degassing: The removal of oxygen is critical as triplet excited states, often involved in these photocycloadditions, are efficiently quenched by molecular oxygen, which would inhibit the desired reaction.
Part 2: Diastereoselective Reduction of Bicyclo[2.1.1]hexan-2-ones
With the chiral ketone in hand, the next step is its reduction to the corresponding alcohol. The facial accessibility of the carbonyl group in the bicyclo[2.1.1]hexane system is sterically biased, allowing for diastereoselective reductions. The choice of hydride source can influence the stereochemical outcome, providing access to either the endo or exo alcohol.
Protocol 2a: Exo-Selective Reduction (Less Hindered Face Attack)
Attack of a small hydride reagent, such as sodium borohydride (NaBH₄), is expected to occur from the less sterically hindered exo face, yielding the endo-alcohol.
Reaction Scheme:
Caption: Exo-selective reduction to the endo-alcohol.
Materials:
-
Chiral bicyclo[2.1.1]hexan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolution of Ketone: Dissolve the chiral bicyclo[2.1.1]hexan-2-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography.
Protocol 2b: Endo-Selective Reduction (More Hindered Face Attack)
To achieve attack from the more sterically hindered endo face to yield the exo-alcohol, a bulkier reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) is a suitable choice for this purpose.
Reaction Scheme:
Caption: Endo-selective reduction to the exo-alcohol.
Materials:
-
Chiral bicyclo[2.1.1]hexan-2-one
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the chiral bicyclo[2.1.1]hexan-2-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add L-Selectride® (1.2 eq) dropwise via syringe to the stirred solution.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of water, followed by 3 M NaOH and 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by flash column chromatography.
| Reducing Agent | Temperature | Diastereomeric Ratio (endo:exo) | Yield (%) |
| NaBH₄ | 0 °C to rt | >95:5 | ~95 |
| L-Selectride® | -78 °C | <5:95 | ~90 |
Diastereomeric ratios are estimations based on established principles of steric approach control and may vary with the substitution pattern of the bicyclic ketone.
Part 3: Stereospecific Conversion of Alcohols to Thiols
The final step in the synthesis is the conversion of the chiral bicyclo[2.1.1]hexan-2-ol to the corresponding thiol. The Mitsunobu reaction is exceptionally well-suited for this transformation, as it proceeds via an SN2 mechanism, resulting in a predictable and clean inversion of stereochemistry at the reacting center.[5][6][7] Using thioacetic acid as the nucleophile provides a stable thioacetate intermediate, which can be readily hydrolyzed to the free thiol.[9]
Protocol 3: Mitsunobu Reaction for Thiol Synthesis
Reaction Scheme:
Caption: Two-step conversion of alcohol to thiol via the Mitsunobu reaction.
Materials:
-
Chiral bicyclo[2.1.1]hexan-2-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Anhydrous THF
-
Lithium hydroxide (LiOH)
-
Inert atmosphere setup
Procedure:
Step 1: Thioacetate Formation
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral bicyclo[2.1.1]hexan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Addition of Reagents: To the stirred solution, add thioacetic acid (1.5 eq). Then, add DIAD (1.5 eq) dropwise. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Purification of Thioacetate: Concentrate the reaction mixture and purify directly by flash column chromatography to isolate the intermediate thioacetate. This purification step is crucial to remove the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts.
Step 2: Hydrolysis to the Thiol
-
Saponification: Dissolve the purified thioacetate in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully in vacuo (thiols can be volatile). The crude thiol can be further purified by chromatography if necessary.
Causality and Experimental Insights:
-
Inversion of Stereochemistry: The Mitsunobu reaction proceeds with a clean inversion of configuration at the alcohol's stereocenter. This is a highly reliable and predictable transformation, making it ideal for asymmetric synthesis.
-
Choice of Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the fact that its hydrazine byproduct is often more crystalline and easier to remove.
-
Thiol Protection: The use of thioacetic acid provides an in situ protected thiol (the thioacetate), which is less prone to oxidation to the disulfide compared to the free thiol during work-up and purification.
-
Handling of Thiols: Thiols are known for their strong, unpleasant odors and their susceptibility to air oxidation. It is recommended to handle them in a well-ventilated fume hood and to use degassed solvents for their purification and storage.
Conclusion
The asymmetric synthesis of substituted bicyclo[2.1.1]hexane-2-thiols is a challenging yet highly rewarding endeavor for medicinal chemists. The modular, three-stage strategy presented in these application notes provides a robust and rational pathway to these valuable building blocks. By leveraging a powerful asymmetric [2+2] photocycloaddition to set the core chirality, followed by diastereoselective reduction and a stereospecific Mitsunobu reaction, researchers can access a variety of enantioenriched bicyclo[2.1.1]hexane-2-thiols. This approach opens new avenues for exploring the chemical space of sp³-rich drug candidates and has the potential to accelerate the development of novel therapeutics with improved pharmacological profiles.
References
-
Garrido-García, P., Quirós, I., Milán-Rois, P., Ortega-Gutiérrez, S., Martín-Fontecha, M., Campos, L. A., Somoza, Á., Fernández, I., Rigotti, T., & Tortosa, M. (2025). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Nature Chemistry. [Link]
-
Tortosa, M., et al. (2025). Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity. IAdChem - Institute for Advanced Research in Chemical Sciences. [Link]
-
Hsu, C.-W., Wu, C.-F., Lee, Y.-C., & Yoo, W.-J. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. [Link]
-
Mehta, G., & Vidya, R. (1998). The bicyclo[2.1.1]hexan-2-one system: a new probe for the experimental and computational study of electronic effects in p-facial. CORE. [Link]
-
Hsu, C.-W., Wu, C.-F., Lee, Y.-C., & Yoo, W.-J. (2024). Synthesis of 2‐Substituted Bicyclo[2.1.1]Hexan‐1‐ols via SmI2‐Mediated Reductive Cyclization Reactions. Advanced Synthesis & Catalysis. [Link]
-
Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]
-
Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Chemistry Portal. [Link]
-
Mykhailiuk, P. K., et al. (2021). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition. [Link]
-
Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. [Link]
-
Hsu, C.-W., Wu, C.-F., Lee, Y.-C., & Yoo, W.-J. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. National Institutes of Health. [Link]
-
Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Royal Society of Chemistry. [Link]
-
Waser, M., & Heretsch, P. (2025). Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science. [Link]
-
Procter, D. J., et al. (2018). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure. [Link]
- Volkmann, R. A. (1984). Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
-
List, B., et al. (2025). Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes. Nature Communications. [Link]
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Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Hughes, D. L. (2010). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
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Mitsunobu Reaction Insights. (n.d.). Scribd. [Link]
-
Nishio, T. (1989). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kumar, R., & Chandra, R. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Ackermann, L., et al. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Chemical Society Reviews. [Link]
-
Nishio, T. (1989). Direct Conversion of Alcohols into Thiols. ResearchGate. [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions [organic-chemistry.org]
- 9. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[2.1.1]hexane-2-thiol
Welcome to the Technical Support Center for the Synthesis of Bicyclo[2.1.1]hexane-2-thiol. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable, yet challenging, saturated bicyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions that arise during the synthesis of this unique thiol.
The bicyclo[2.1.1]hexane motif is of growing importance in medicinal chemistry, serving as a bioisosteric replacement for ortho- and meta-substituted aromatic systems.[1][2] Its rigid, three-dimensional structure can offer significant advantages in optimizing the pharmacokinetic profiles of drug candidates. However, the inherent ring strain and unique reactivity of this bicyclic system present a number of synthetic hurdles, particularly when introducing functional groups such as thiols.
This guide is structured to address these challenges head-on, providing not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Direct synthesis of this compound is not well-documented. Therefore, a multi-step approach is typically necessary, starting from a more accessible precursor. The two most logical starting points are Bicyclo[2.1.1]hexan-2-one and Bicyclo[2.1.1]hexan-2-ol . These precursors can be synthesized through various methods, including the intramolecular [2+2] photocycloaddition of 1,5-dienes.[3][4][5]
Q2: What are the primary challenges associated with the synthesis of this compound?
A2: The main challenges stem from the inherent properties of the bicyclo[2.1.1]hexane core:
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High Ring Strain: This can lead to unexpected rearrangements or side reactions under harsh reaction conditions.[6][7]
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Steric Hindrance: The concave face of the bicyclic system can hinder the approach of bulky reagents to the 2-position.
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Stereocontrol: Achieving the desired stereochemistry (exo vs. endo) at the C2 position can be difficult and is highly dependent on the chosen synthetic route and reagents.
-
Thiol-Specific Issues: Thiols are prone to oxidation to disulfides, and the use of odorous and air-sensitive sulfur reagents requires careful handling.
Q3: Are there any direct methods to introduce a thiol group onto the bicyclo[2.1.1]hexane skeleton?
A3: Currently, there are no established one-pot methods for the direct C-H thiolation of bicyclo[2.1.1]hexane that are selective for the C2 position. The functionalization of this scaffold typically proceeds through the transformation of an existing functional group.[7]
Troubleshooting Guides: Synthetic Pathways and Common Issues
This section details the two primary proposed synthetic routes to this compound and provides troubleshooting for common problems encountered in each.
Route 1: From Bicyclo[2.1.1]hexan-2-one
This is a plausible and logical route, as the ketone provides a reactive handle for conversion to the thiol.
Workflow Diagram:
Caption: Proposed synthesis of this compound from the corresponding ketone.
Detailed Protocol & Troubleshooting:
Step 1: Thionation of Bicyclo[2.1.1]hexan-2-one
-
Reaction: Conversion of the carbonyl group to a thiocarbonyl group.
-
Reagent of Choice: Lawesson's Reagent (LR) is generally preferred over Phosphorus Pentasulfide (P4S10) due to its better solubility in organic solvents and milder reaction conditions.[8][9][10]
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Steps |
| Reagent | Lawesson's Reagent (0.5 - 1.0 equiv.) | Incomplete conversion. | Increase the equivalents of LR incrementally (up to 2-3 equiv.). Ensure the LR is fresh, as it can degrade over time. |
| Solvent | Anhydrous toluene or xylene | Low solubility of starting material or reagent. | Consider using a higher boiling point solvent like dioxane, but be mindful of potential side reactions at elevated temperatures. |
| Temperature | 80-110 °C | Decomposition of starting material or product. | Start at a lower temperature and slowly increase. Monitor the reaction closely by TLC or GC-MS. The strained bicyclic system may be sensitive to high temperatures. |
| Reaction Time | 2-24 hours | Formation of byproducts. | Optimize the reaction time. Prolonged heating can lead to decomposition. |
Q: My thionation reaction is sluggish and gives a low yield. What could be the cause?
A: This is a common issue.
-
Reagent Quality: Lawesson's Reagent can hydrolyze over time. Use freshly opened or properly stored reagent.
-
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. However, due to the strain in the bicyclo[2.1.1]hexane system, there is a fine balance between reaction rate and decomposition. A careful optimization of the temperature is crucial.
-
Steric Hindrance: The bicyclic ketone might be sterically hindered, slowing down the reaction. In this case, longer reaction times at a moderate temperature might be necessary.
Step 2: Reduction of Bicyclo[2.1.1]hexane-2-thione
-
Reaction: Reduction of the thioketone to the corresponding thiol.
-
Common Reducing Agents: Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4).
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Steps |
| Reagent | NaBH4 in EtOH or MeOH; LiAlH4 in THF or Et2O | Incomplete reduction. | LiAlH4 is a stronger reducing agent and may be more effective. However, it requires stricter anhydrous conditions and a more careful workup. |
| Temperature | 0 °C to room temperature | Formation of over-reduction products or side reactions. | Maintain a low temperature, especially during the addition of the reducing agent. |
| Workup | Acidic workup (e.g., dilute HCl) | Product loss during extraction. | Ensure the pH is carefully adjusted to protonate the thiolate. Thiols can be volatile, so use caution during solvent removal. |
| Product Purity | Presence of disulfide impurity. | The thiol can be air-oxidized to the disulfide. Work under an inert atmosphere (N2 or Ar) and consider using degassed solvents. The disulfide can often be reduced back to the thiol with a reducing agent like dithiothreitol (DTT). |
Q: I am observing the formation of a significant amount of disulfide in my final product. How can I prevent this?
A: Thiol oxidation is a frequent problem.
-
Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method.
-
Reductive Workup: If disulfide formation is unavoidable, the crude product can be treated with a mild reducing agent like DTT or tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide bond back to the thiol.
Route 2: From Bicyclo[2.1.1]hexan-2-ol
This route offers an alternative to the thionation pathway and may provide better stereocontrol.
Workflow Diagram:
Caption: Two potential pathways for the synthesis of this compound from the corresponding alcohol.
Detailed Protocol & Troubleshooting:
Pathway 2a: Mitsunobu Reaction
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Reaction: A one-pot conversion of the alcohol to a thioacetate, which is then hydrolyzed. This reaction typically proceeds with inversion of stereochemistry at the alcohol center.[11][12]
-
Reagents: Triphenylphosphine (PPh3), an azodicarboxylate (e.g., DIAD or DEAD), and a sulfur nucleophile like thioacetic acid.
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Steps |
| Reagents | PPh3 (1.5 equiv.), DIAD (1.5 equiv.), Thioacetic acid (1.5 equiv.) | Low yield or no reaction. | Ensure all reagents are pure and anhydrous. The reaction is sensitive to water. Add the DIAD slowly at 0 °C to control the exothermic reaction. |
| Solvent | Anhydrous THF or DCM | Side product formation. | The choice of solvent can influence the reaction outcome. THF is generally a good starting point. |
| Stereochemistry | Inversion of configuration. | Loss of stereochemical integrity. | The Mitsunobu reaction is known for its high stereoselectivity. If scrambling is observed, it may indicate a competing elimination or rearrangement pathway, possibly due to the ring strain. Running the reaction at lower temperatures might mitigate this. |
| Purification | Difficulty in removing PPh3=O and hydrazine byproducts. | Co-elution with the desired product. | Use of polymer-bound PPh3 or modified phosphines can simplify purification. Alternatively, precipitation of the byproducts by adding a non-polar solvent to the crude mixture can be effective. |
Q: My Mitsunobu reaction is giving a complex mixture of products. What is happening?
A: The strained bicyclo[2.1.1]hexane system might be prone to side reactions under Mitsunobu conditions.
-
Elimination: The activated alcohol intermediate might undergo elimination to form an alkene, especially if the reaction is run at higher temperatures.
-
Rearrangement: Although less common, the high ring strain could facilitate skeletal rearrangements.
-
Troubleshooting: Lowering the reaction temperature and ensuring slow addition of the azodicarboxylate can help minimize these side reactions. A thorough analysis of the byproducts by NMR and MS will be crucial to diagnose the specific issue.
Pathway 2b: Via Mesylate/Tosylate Intermediate
-
Reaction: A two-step process involving activation of the alcohol as a good leaving group (mesylate or tosylate) followed by nucleophilic substitution with a sulfur nucleophile.
Step 1: Mesylation/Tosylation
-
Reagents: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine).
Step 2: Nucleophilic Substitution
-
Reagents: Sodium hydrosulfide (NaSH) for direct thiol formation, or potassium thioacetate (KSAc) followed by hydrolysis.
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Steps |
| Leaving Group | Mesylate or Tosylate | The intermediate is unstable and decomposes. | Mesylates are generally more reactive. If the intermediate is too unstable, a less reactive leaving group might be considered. Prepare and use the intermediate in the next step without prolonged storage. |
| Nucleophile | NaSH or KSAc | Low yield of the desired thiol. | The reaction may be sterically hindered. Using a less hindered sulfur nucleophile or a higher boiling point solvent (e.g., DMF, DMSO) to increase the reaction rate could be beneficial. However, be cautious of increased elimination side reactions at higher temperatures. |
| Side Reactions | Elimination to form an alkene is a major competing pathway. | The base used in the substitution step can promote elimination. | Use a non-basic sulfur nucleophile if possible. Alternatively, use a milder base and carefully control the temperature. |
| Stereochemistry | Expect inversion of configuration (SN2). | A mixture of stereoisomers is obtained. | This could indicate a competing SN1-type reaction, possibly favored by the strained ring system's tendency to form a stabilized carbocation. Using a more polar, aprotic solvent can sometimes favor the SN2 pathway. |
Q: I am primarily getting the elimination product instead of the desired thiol. How can I favor substitution?
A: This is a classic challenge in substitution reactions.
-
Nucleophile Choice: Use a highly nucleophilic, but less basic, sulfur source. Thioacetate followed by hydrolysis is often a good choice.
-
Solvent: A polar aprotic solvent like DMF or DMSO can enhance the rate of SN2 reaction over E2.
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Concluding Remarks
The synthesis of this compound is a challenging but achievable goal for the dedicated synthetic chemist. The key to success lies in a thorough understanding of the reactivity of the strained bicyclic core and a careful selection of reagents and reaction conditions. By anticipating potential side reactions such as elimination and rearrangement, and by employing the troubleshooting strategies outlined in this guide, researchers can navigate the complexities of this synthesis and unlock the potential of this valuable molecular scaffold.
References
-
Scribd. Mitsunobu Reaction Insights. Available from: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]
-
ResearchGate. Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. Available from: [Link]
- Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv.
-
National Center for Biotechnology Information. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Available from: [Link]
- Royal Society of Chemistry. An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1.
-
ResearchGate. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. Available from: [Link]
- Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(48), 8821–8825.
- Chen, Z., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.
- Arkivoc. Thionation of bicyclic β-lactam compounds by Lawesson's reagent.
- Knyazev, D. A., George, M., & Werz, D. B. (2025). (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.
- ACS Publications. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters.
-
ResearchGate. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. Available from: [Link]
- Portoghese, P. S., et al. (2020). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route.
- Royal Society of Chemistry. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.
-
National Center for Biotechnology Information. Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Available from: [Link]
-
Wikipedia. Lawesson's reagent. Available from: [Link]
- ChemRxiv. Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes.
- Royal Society of Chemistry. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.
- ChemRxiv. A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres.
-
SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. Available from: [Link]
- Royal Society of Chemistry. (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Purification techniques for Bicyclo[2.1.1]hexane-2-thiol isomers
Technical Support Center: Bicyclo[2.1.1]hexane-2-thiol Isomer Purification
Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Purification, Detection, and Stability of Bicyclo[2.1.1]hexane-2-thiols
Introduction: The Bioisostere Challenge
You are likely working with this compound as a saturated bioisostere for ortho-substituted benzenes or bulky alkyl groups (like tert-butyl). While this scaffold offers superior metabolic stability and solubility compared to its aromatic counterparts, it presents three distinct purification hurdles:
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Stereochemical Rigidity: The "puckered" nature of the [2.1.1] bridge creates distinct endo and exo isomers with nearly identical polarities.
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UV Silence: The aliphatic scaffold lacks a chromophore, making standard UV-triggered fraction collection (254 nm) impossible.
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Oxidative Instability: The strained thiol is prone to rapid oxidation into disulfides, often mistaken for "impurities" or "polymerization."
This guide provides the protocols to overcome these specific failure points.
Module 1: Isomer Separation (Endo vs. Exo)
The Problem: "I see a single broad spot on TLC/HPLC, but NMR shows a 60:40 mixture of isomers. Direct flash chromatography is failing."
The Root Cause: The Bicyclo[2.1.1]hexane scaffold is compact and lipophilic. The subtle difference in the 3D projection of the thiol group (endo vs. exo) does not significantly alter the adsorption coefficient on standard Silica (SiO₂) or C18 stationary phases. Without a "handle" to interact with the stationary phase, resolution is poor.
The Solution: The "Steric-Electronic" Derivatization Strategy Do not attempt to separate the naked thiols if the mixture is tight. Instead, convert the thiol to a Thiobenzoate . This introduces a UV chromophore and, crucially, a planar aromatic surface that interacts differently with silica depending on whether it is in the crowded endo pocket or the exposed exo position.
Protocol: Thiobenzoate Derivatization Workflow
-
Derivatization: Treat crude thiol mixture with Benzoyl Chloride (BzCl) and Pyridine in DCM (0 °C to RT).
-
Separation: Perform Flash Column Chromatography (FCC). The Endo-thiobenzoate usually elutes after the Exo-isomer due to steric shielding preventing optimal silica adsorption, or vice-versa depending on the specific column chemistry (Screen Hexane/EtOAc gradients).
-
Hydrolysis: Deprotect the isolated isomer using mild basic hydrolysis (LiOH/THF/H₂O) or Reductive cleavage (DIBAL-H) to recover the pure thiol.
Data: Separation Efficiency Comparison
| Method | Resolution ( | UV Detectability | Yield (Recovery) |
| Direct FCC (Silica) | < 0.5 (Co-elution) | None (Requires Stain) | High (if successful) |
| Direct HPLC (C18) | 0.8 - 1.0 (Partial) | Low (210 nm only) | Medium (Volatile loss) |
| Thiobenzoate Derivatization | > 2.5 (Baseline) | High (254 nm) | High (Stable intermediate) |
Visualization: Derivatization Logic Flow
Module 2: Detection (The "Invisible" Compound)
The Problem: "My Flash system isn't triggering fraction collection. I'm flying blind."
The Solution: this compound is UV transparent. You must use Ellman’s Reagent (DTNB) for visualization. Do not rely on Iodine (reversible/volatile) or KMnO4 (over-oxidizes to sulfonates which may streak).
Protocol: Ellman’s Stain for TLC
-
Preparation: Dissolve 50 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 100 mL of 1:1 Ethanol/Water buffer (pH 8, phosphate).
-
Usage: Dip the TLC plate.
-
Result: Free thiols immediately appear as bright yellow spots (release of TNB anion) against a white background. This is specific to thiols and will not stain impurities like solvents or starting alkenes.
Module 3: Stability & Handling (The Odor Crisis)
The Problem: "The compound smells sulfurous, and the NMR shows a doubling of peaks after 24 hours."
The Root Cause:
-
Oxidation: The strained bicyclic system renders the thiol highly nucleophilic. Exposure to air rapidly forms the disulfide dimer (R-S-S-R).
-
Volatility: Low molecular weight bicyclic thiols sublime and evaporate easily.
Troubleshooting Guide: Stability
| Symptom | Diagnosis | Corrective Action |
| NMR peaks doubled / complex | Disulfide formation (Oxidation) | Add Dithiothreitol (DTT) or Triphenylphosphine (PPh3) to reduce back to thiol in situ, or repurify under Argon. |
| Yield loss during rotary evaporation | Volatility | Do not evaporate to dryness. Keep in solution (e.g., DCM or Ether) and store at -20°C. Use a "keeper" solvent if possible. |
| Persistent stench in lab | Thiol contamination | Bleach Protocol: Wash all glassware with 10% Sodium Hypochlorite (Bleach). This oxidizes thiols to odorless sulfonates. |
Visualization: Troubleshooting Logic Tree
Frequently Asked Questions (FAQ)
Q: Can I separate the isomers using Chiral HPLC? A: Yes, but it is often overkill. Chiralpak IC or IG columns (immobilized amylose/cellulose) work well for enantiomers, but for diastereomers (endo/exo), standard silica is sufficient if you use the thiobenzoate derivatization method described above. If you must separate the naked thiols, use a C18 column with a very shallow gradient (e.g., 50-60% MeCN over 30 mins) and monitor at 205-210 nm (low sensitivity).
Q: Why does my product turn into a white solid in the flask? A: This is likely the disulfide dimer . Bicyclo[2.1.1]hexane thiols are solids or oils, but their disulfides are often highly crystalline solids with high melting points. Check the Mass Spec (M+ = 2x mass - 2H).
Q: How do I remove the "garlic" smell from my rotavap? A: Isopropanol is not enough. You must use an oxidative wash. Circulate a dilute bleach solution (sodium hypochlorite) through the trap and condenser for 15 minutes, followed by water and then acetone.
References
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2]
- Context: foundational work on the synthesis and properties of bicyclo[2.1.1]hexane scaffolds.
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.
- Context: The definitive protocol for DTNB (Ellman's Reagent) detection of thiols.
-
Levchenko, K. S., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science.
- Context: Detailed synthesis routes and characterization of the [2.1.1] system, including stereochemical assignments.
-
University of Rochester, Dept. of Chemistry. Tips & Tricks: How to Work with Thiols.
-
Context: Standard operating procedures for handling volatile, odorous thiols and bleach decontamination.[3]
-
Sources
Stability issues of Bicyclo[2.1.1]hexane-2-thiol under reaction conditions
Welcome to the technical support center for Bicyclo[2.1.1]hexane-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this unique, sp³-rich scaffold into their synthetic workflows. Bicyclo[2.1.1]hexane derivatives are gaining significant attention as bioisosteres for aromatic rings, offering improved physicochemical properties in drug candidates.[1][2] However, the introduction of a thiol group, a versatile functional handle, also presents specific stability challenges that require careful consideration during experimental design and execution.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability problems, ensuring the success and reproducibility of your experiments.
I. Troubleshooting Guide: Navigating Common Stability Issues
This section addresses specific problems that may arise during the use of this compound in chemical reactions. Each issue is presented with potential causes and actionable solutions based on established principles of thiol chemistry and experience with strained bicyclic systems.
Issue 1: Low or No Yield of the Desired Product, Accompanied by Formation of a High Molecular Weight Byproduct.
Symptoms:
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TLC or LC-MS analysis shows the disappearance of the starting thiol but little to no formation of the expected product.
-
A significant peak corresponding to the disulfide dimer of this compound is observed in the mass spectrum.
-
The reaction mixture may become cloudy or a precipitate may form.
Potential Cause:
The primary cause of this issue is the oxidative dimerization of this compound to its corresponding disulfide. Thiols are susceptible to oxidation, a process that can be catalyzed by trace metals, bases, or exposure to atmospheric oxygen.[3][4][5] The interconversion between the free thiol (reduced form) and the disulfide (oxidized form) is a redox reaction.[3]
Solutions:
-
Rigorous Inert Atmosphere: The most critical preventative measure is to maintain a strict inert atmosphere throughout the entire experimental workflow.
-
Degassing Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 30-60 minutes or by several freeze-pump-thaw cycles) prior to use to remove dissolved oxygen.
-
Schlenk Technique/Glovebox: Conduct all manipulations, including reagent transfers and reaction setup, using standard Schlenk line techniques or within a glovebox.[6][7][8] Ensure a slight positive pressure of inert gas is maintained throughout the reaction.[7][8]
-
-
Control of pH: The rate of thiol oxidation is pH-dependent. Thiolate anions, which are more prevalent at higher pH, are more susceptible to oxidation.[6]
-
Avoid Strong Bases (if possible): If the reaction chemistry allows, avoid the use of strong, non-nucleophilic bases that can deprotonate the thiol. If a base is required, consider using a weaker base or adding it slowly at low temperature.
-
Acidic Workup: During aqueous workup, a mildly acidic environment can help to keep the thiol in its protonated, less reactive form.
-
-
Chelation of Trace Metals: Trace metal impurities in reagents or solvents can catalyze thiol oxidation.
-
Use High-Purity Reagents: Whenever possible, use reagents and solvents of the highest purity available.
-
Addition of a Chelator: In sensitive reactions, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester catalytic metal ions.
-
Experimental Protocol: Standard Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator. Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet) while hot and immediately place it under a positive pressure of argon or nitrogen.
-
Solvent Degassing: Degas the reaction solvent by sparging with argon for at least 30 minutes.
-
Reagent Preparation: Dissolve this compound and other solid reagents in the degassed solvent in separate Schlenk flasks under an inert atmosphere.
-
Reagent Transfer: Transfer all solutions via cannula or gas-tight syringe.[9]
-
Reaction Execution: Maintain a gentle flow of inert gas through the reaction vessel, vented through an oil bubbler, for the duration of the reaction.[7][8]
-
Workup and Purification: When the reaction is complete, quench under an inert atmosphere if necessary. For purification by column chromatography, consider using deoxygenated solvents and minimizing the time the compound spends on the column.[6]
Issue 2: Inconsistent Reaction Rates or Stalled Reactions.
Symptoms:
-
The reaction proceeds to a certain percentage of conversion and then stops.
-
Reproducibility of the reaction outcome is poor between different batches.
Potential Cause:
This issue can also be linked to the oxidative instability of the thiol. If the thiol is partially oxidized to the disulfide before or during the reaction, the effective concentration of the active nucleophile is reduced, leading to slower or incomplete reactions. Additionally, the disulfide itself may act as an inhibitor in some catalytic cycles.
Solutions:
-
Freshly Purify or Procure the Thiol: If the starting material has been stored for an extended period, it may have partially oxidized. Consider purifying the thiol by distillation or chromatography immediately before use.
-
Inclusion of a Reducing Agent: For particularly sensitive reactions, the addition of a mild reducing agent can help to maintain the thiol in its reduced state.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless, and water-soluble reducing agent that is highly selective for disulfide bonds and does not interfere with many common organic transformations.
-
Dithiothreitol (DTT): DTT is another common reducing agent, although it is more odorous and can sometimes participate in side reactions.
-
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Typical Concentration |
| TCEP | Odorless, water-soluble, highly selective | Higher cost | 1.1 - 2.0 equivalents |
| DTT | Inexpensive, effective | Strong odor, can form cyclic disulfides | 1.1 - 2.0 equivalents |
Issue 3: Formation of Sulfinic or Sulfonic Acids.
Symptoms:
-
LC-MS analysis reveals byproducts with masses corresponding to the addition of two or three oxygen atoms to the thiol.
-
The desired product is difficult to isolate due to the presence of highly polar, acidic impurities.
Potential Cause:
Over-oxidation of the thiol can occur in the presence of strong oxidizing agents or under harsh reaction conditions.[6] While dimerization to the disulfide is the most common oxidation pathway, further oxidation to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H) can occur.
Solutions:
-
Careful Selection of Oxidants: If the overall transformation requires an oxidation step, choose a mild and selective oxidant. Avoid strong oxidants like potassium permanganate or nitric acid unless the desired outcome is the sulfonic acid. For disulfide formation, options like hydrogen peroxide with a catalytic amount of iodide, or dimethyl sulfoxide (DMSO) can be effective.[10][11]
-
Temperature Control: Many oxidation reactions are highly exothermic. Maintain strict temperature control, often at low temperatures (e.g., 0 °C or -78 °C), to prevent over-oxidation.
-
Stoichiometric Control: Use the precise stoichiometric amount of the oxidizing agent. Adding an excess can lead to the formation of over-oxidized byproducts.
Visualization: Thiol Oxidation Pathways
Caption: Oxidation states of this compound.
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its long-term stability?
A1: Proper storage is crucial for maintaining the integrity of this compound.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). If you purchase the compound in a Sure/Seal™ bottle or similar packaging, do not remove the septum.[8][9] If you need to transfer it to another container, ensure the new container is thoroughly dried and flushed with inert gas.
-
Temperature: Store at low temperatures, typically 2-8 °C, to minimize degradation.
-
Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.
-
Solvent: For long-term storage, it is best to store the thiol neat (as a solid or liquid). If storage in solution is necessary, use a degassed, anhydrous, and non-polar solvent like hexane.[6]
Q2: I am performing a reaction that is sensitive to the odor of thiols. What precautions can I take?
A2: The odor of thiols is a significant practical concern.
-
Work in a Fume Hood: Always handle thiols in a well-ventilated chemical fume hood.[12]
-
Bleach Decontamination: Keep a bleach bath (a 1:1 mixture of commercial bleach and water) in the fume hood to decontaminate glassware, syringes, and any small spills immediately.[12] The bleach oxidizes the thiol to less volatile and less odorous compounds.
-
Waste Disposal: Dispose of all thiol-containing waste in a designated, sealed waste container.[12] Inform your institution's environmental health and safety office that the waste contains thiols.[12]
Q3: Can I use standard purification techniques like column chromatography for this compound and its derivatives?
A3: Yes, but with precautions. The silica gel or alumina used in column chromatography can have a large surface area and may contain adsorbed oxygen and trace metals, which can promote thiol oxidation.
-
Use Degassed Solvents: Prepare your eluent and slurry the silica gel using solvents that have been thoroughly degassed.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Consider Alternative Purification: If oxidation on the column is a persistent problem, consider alternative purification methods such as distillation (if the compound is volatile and thermally stable) or crystallization.
Q4: Are there any specific classes of reagents that are known to be incompatible with this compound?
A4: Besides strong oxidizing agents, you should be cautious with:
-
Strong Bases: As mentioned, strong bases can generate the more reactive thiolate, increasing the risk of oxidation.
-
Certain Metal Catalysts: Some transition metal catalysts, particularly those based on copper, can readily catalyze the aerobic oxidation of thiols.[13] If using such catalysts, a rigorously inert atmosphere is absolutely essential.
-
Electrophiles: Thiols are good nucleophiles and will react with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides). This is often the desired reactivity, but it is important to be aware of potential side reactions if multiple electrophilic sites are present in the reaction mixture.
Visualization: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
III. References
-
Stepan, A. F., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]
-
Grygorenko, O. O., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. [Link]
-
Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters. [Link]
-
Mykhailiuk, P. K., et al. 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]
-
Jasiński, M., et al. (3+2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science. [Link]
-
Hertera, L., et al. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Levin, V. D., et al. Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. [Link]
-
BCH3023. (2022). Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]
-
Chekmarev, P., et al. (2021). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
National Institutes of Health. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
Jasiński, M., et al. (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science. [Link]
-
Kirihara, M., et al. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthetic Communications. [Link]
-
ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. [Link]
-
Jasiński, M., et al. (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). Oxidation and Reduction Reactions of Thiols. YouTube. [Link]
-
Iwaoka, M., et al. (2011). Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. The Journal of Organic Chemistry. [Link]
-
Gicquel, M., et al. Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes. ChemRxiv. [Link]
Sources
- 1. Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support: Bicyclo[2.1.1]hexane-2-thiol (BCH-2-SH) Optimization
Status: Operational | Topic: Steric Hindrance & Reactivity | Ticket ID: BCH-SH-001
Executive Summary: The "Butterfly" Geometry Problem
Welcome to the Bicyclo[2.1.1]hexane (BCH) technical support hub. If you are accessing this guide, you are likely experiencing low yields or failed couplings with Bicyclo[2.1.1]hexane-2-thiol .
The Root Cause: The BCH scaffold is a bioisostere for ortho- and meta-substituted benzenes, characterized by a rigid "butterfly" shape with a wing angle of ~116°. Unlike flexible alkyl chains or flat aromatics, the C2 position of BCH is uniquely obstructed:
-
Bridgehead Interference: The bridgehead carbons (C1/C4) create a rigid steric wall.
-
Endo/Exo Disparity: The endo face is severely hindered by the C5/C6 bridge protons, often making SN2 attack geometrically impossible. Even the exo face suffers from significant cone-angle crowding.
This guide provides validated protocols to bypass these steric barriers using High-Energy Cross-Coupling , Naked Anion Alkylation , and Radical Thiol-Ene strategies.
Decision Matrix: Select Your Reaction Pathway
Before proceeding, identify your electrophile type to select the correct optimization module.
Figure 1: Reaction optimization decision tree based on electrophile hybridization.
Module 1: Nucleophilic Substitution (SN2)
Issue: Standard bases (TEA, DIPEA) fail to generate a nucleophile potent enough to overcome the BCH steric wall, leading to recovered starting material.
The Solution: The "Naked Anion" Effect
To force the reaction, you must strip the shielding cation away from the thiolate. We utilize Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents. The large ionic radius of Cesium minimizes ion-pairing, leaving the BCH-S⁻ "naked" and highly reactive.
Optimized Protocol
| Component | Standard Condition | High-Steric Condition (Recommended) |
| Solvent | DCM or THF | DMF or NMP (Dry, degassed) |
| Base | Et₃N or K₂CO₃ | Cs₂CO₃ (2.0 equiv) |
| Temperature | RT | 60°C - 80°C |
| Additive | None | TBAI (10 mol%) or 18-Crown-6 |
Step-by-Step:
-
Dissolve BCH-2-SH (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add Cs₂CO₃ (2.0 equiv). Stir for 15 min at RT to ensure deprotonation.
-
Add the alkyl halide (1.2 equiv).
-
Critical Step: Heat to 60°C. Monitor by LCMS.
-
Troubleshooting: If conversion <10% after 2h, add TBAI (tetrabutylammonium iodide) to facilitate halide exchange (Finkelstein reaction in situ).
Module 2: Transition Metal Catalysis (C-S Coupling)
Issue: Reductive elimination is the rate-determining step. Bulky BCH thiolates crowd the Palladium center, often stalling the cycle or causing catalyst decomposition (Pd black formation).
The Solution: Small Cone-Angle, Electron-Rich Ligands
Contrary to intuition, extremely bulky ligands (like BrettPhos) can sometimes be too crowded when paired with BCH. The Murata/Buchwald DiPPF system is the gold standard here. The ferrocene backbone provides flexibility, while the isopropyl groups balance sterics with electron richness.
Optimized Protocol (Buchwald-Murata Modified)
-
Catalyst: Pd(OAc)₂ (5 mol%) + DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) (6 mol%).
-
Alternative: Pd(dppf)Cl₂ is a decent backup, but DiPPF is superior for hindered thiols.
-
-
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.
-
Solvent: Toluene or Dioxane (100°C).
Step-by-Step:
-
Charge a vial with Aryl Bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), DiPPF (6 mol%), and NaOtBu (1.5 equiv).
-
Purge with Argon/Nitrogen (Oxygen poisons this catalyst rapidly).
-
Add solvent (Toluene, degassed) and BCH-2-SH (1.1 equiv).
-
Seal and heat to 100°C for 12–18 hours.
Q: Why not Xantphos? A: Xantphos is excellent for standard thiols, but its large bite angle can sometimes lock the Pd center in a geometry that makes reductive elimination of the bulky BCH group sluggish. DiPPF is more kinetically dynamic.
Module 3: Radical Thiol-Ene (Click Chemistry)
Issue: Reversibility. The BCH-thiyl radical is bulky and stable. It adds to the alkene, but if the subsequent hydrogen abstraction is slow (due to sterics), the radical may detach (beta-scission), reverting to starting materials.
The Solution: Photocatalytic Force
Use high-intensity Blue LED light with an Iridium or Ruthenium photocatalyst to lower the activation energy barrier.
Figure 2: The reversibility trap in hindered thiol-ene reactions.
Optimized Protocol
-
Stoichiometry: Use Excess Alkene (2.0–3.0 equiv) to push the equilibrium forward (Le Chatelier’s principle).
-
Initiator: Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%) is preferred over thermal initiators (AIBN) because it operates at RT, preventing thermal degradation of the sensitive BCH cage.
-
Light Source: Blue LED (450 nm).
-
Solvent: MeCN or DCM (degassed).
FAQ: Troubleshooting & Advanced Issues
Q: My BCH-thiol is dimerizing to the disulfide (BCH-S-S-BCH) before I can react it.
-
A: This is common with hindered thiols as they oxidize slowly in air.
-
Fix: Add TCEP (Tris(2-carboxyethyl)phosphine) or DTT (1.1 equiv) to your reaction mixture in situ. TCEP reduces the disulfide back to the thiol without interfering with most alkylations (though it is incompatible with some Pd catalysts).
-
Q: I see the product by LCMS, but the yield is <20%.
-
A: Check your isomer ratio. Commercial BCH derivatives are often mixtures. The endo-isomer is virtually unreactive in SN2 reactions due to the "bridgehead shield."
-
Fix: Switch to a Radical pathway (Module 3). Radicals are planar (sp2 character) and less sensitive to the endo/exo steric crunch than the backside attack required for SN2.
-
Q: Can I use Copper catalysis (Chan-Lam)?
-
A: Generally, No . Copper cycles are highly sensitive to steric bulk and often require coordination geometries that the BCH scaffold cannot accommodate. Stick to Palladium (Module 2).
References
-
BCH Scaffold Properties & Bioisosterism: Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. [Link]
-
Pd-Catalyzed Hindered Thiol Coupling (DiPPF Protocol): Murata, M., & Buchwald, S. L. (2004).[1] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
-
General Thiol-Ene Mechanism & Sterics: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
-
BCH Synthesis & Functionalization (Mykhailiuk Group): Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[2][3][4][5] [Link]
Sources
- 1. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the preparation of Bicyclo[2.1.1]hexane-2-thiol
Reagent Code: BCH-SH-02 | Tier: Advanced Scaffolds Doc Version: 2.4 | Last Updated: 2026-02-04
System Overview & Strain Dynamics
Welcome to the CycloStrain Support Portal. You are likely accessing this guide because your synthesis of Bicyclo[2.1.1]hexane-2-thiol yielded a complex mixture of isomers, ring-opened byproducts, or polymerized "tar," rather than the desired "benzene bioisostere."
The bicyclo[2.1.1]hexane skeleton is deceptively stable in appearance but possesses a strain energy of approximately 62 kcal/mol (significantly higher than the ~17 kcal/mol of norbornane). This extreme strain creates a "hair-trigger" reactivity profile. The carbon skeleton actively seeks pathways to relieve this strain—usually via Cationic Rearrangement (to bicyclo[3.1.0]hexane) or Radical
This guide addresses the three most common failure modes reported by medicinal chemistry teams.
Troubleshooting Tickets (FAQ)
Ticket #001: "NMR shows a mixture of cyclopentenes and bicyclo[3.1.0]hexanes."
Diagnosis: Cationic Skeletal Rearrangement. Severity: Critical (Irreversible).
The Issue: You likely attempted to convert the alcohol (bicyclo[2.1.1]hexan-2-ol) to the thiol via a sulfonate ester (Mesylate/Tosylate) using conditions that allowed a carbocation to develop at C2.
-
Mechanism: The bicyclo[2.1.1]hexan-2-yl cation is not static. It undergoes a rapid Wagner-Meerwein rearrangement (bridge-flip) to the thermodynamically favored bicyclo[3.1.0]hexane cation or fragments to a cyclopentenyl cation to relieve ring strain.
The Fix:
You must enforce a strict
-
Protocol Adjustment:
-
Solvent: Switch to DMF or DMAc (Polar Aprotic). Avoid protic solvents or low-polarity solvents that encourage ion pairing.
-
Nucleophile: Use Potassium Thioacetate (KSAc) . It is a "super-nucleophile" in DMF. Do not use thiourea (often requires reflux/solvolysis conditions) or H2S (too weak).
-
Temperature: Keep the displacement reaction
initially, then warm slowly to RT. Heat promotes ionization ( ).
-
Ticket #002: "I tried radical addition to the alkene/housane and got sludge."
Diagnosis: Radical
The Issue: Researchers often attempt to synthesize the thiol via radical addition of thioacetic acid to bicyclo[2.1.0]pentane ("housane") or via radical halogenation/substitution.
-
Mechanism: The bicyclo[2.1.1]hexan-2-yl radical is kinetically unstable at temperatures >250 K. It undergoes
-scission to form the cyclopent-3-enylmethyl radical .[1] This irreversible ring opening destroys the scaffold.
The Fix: Abandon radical pathways. The activation energy for the ring-opening rearrangement is too low. You must rely on anionic/nucleophilic chemistry where the integrity of the strained cage is maintained by the orbital requirements of the transition state.
Ticket #003: "Yield is low and the product is insoluble."
Diagnosis: Oxidative Disulfide Formation. Severity: Moderate (Reversible).
The Issue: Bicyclic thiols are prone to rapid oxidative coupling due to the steric "pucker" forcing the sulfur atoms into exposed positions.
-
The Fix: Perform all deprotection (thioacetate
thiol) and workups under an Argon sparge. Add TCEP-HCl or DTT (5 mol%) to the crude mixture before purification to cleave any disulfides formed during workup.
Visualizing the Failure Modes
The following diagram illustrates the "Fork in the Road" for the mesylate intermediate. The Blue Path is the only successful route; the Red Paths represent the strain-relief traps.
Figure 1: Mechanistic divergence of the bicyclo[2.1.1]hexan-2-yl mesylate. Cationic pathways lead to inevitable skeletal rearrangement.
Validated Synthesis Protocol
Objective: Synthesis of this compound from Bicyclo[2.1.1]hexan-2-one.
Phase 1: Reduction & Activation
| Step | Reagents | Conditions | Critical Control Point (CCP) |
| 1. Reduction | NaBH₄, MeOH | 0°C to RT | CCP 1: Ensure complete quenching of borates. Borate esters can complicate the subsequent mesylation. |
| 2. Workup | Et₂O extraction | Neutral pH | Isolate the alcohol (typically a mixture of endo/exo). |
| 3. Activation | MsCl, Et₃N, DCM | -10°C | CCP 2: Keep cold. Exothermic sulfonation can trigger premature elimination or rearrangement. |
Phase 2: Nucleophilic Displacement (The Critical Step)
This step replaces the Mesylate (OMs) with Thioacetate (SAc).
-
Preparation: Dry DMF (N,N-Dimethylformamide) over molecular sieves. Oxygen-free environment (Argon balloon).
-
Reagent: Potassium Thioacetate (KSAc) - 1.5 equivalents.
-
Execution:
-
Dissolve Mesylate in DMF (0.2 M).
-
Add KSAc at 0°C .
-
Stir at 0°C for 2 hours, then allow to warm to 20°C. DO NOT HEAT.
-
Why? Heating promotes the dissociation of the OMs group before the SAc attacks, leading to the Cationic Trap (see Figure 1).
-
-
Monitor: TLC/LCMS. Look for the disappearance of the Mesylate. If the reaction stalls, add 18-crown-6 (0.1 eq) to activate the Potassium Thioacetate rather than increasing temperature.
Phase 3: Deprotection to Thiol
-
Reagent: LiAlH₄ (1.0 eq) in dry THF OR NaOMe in MeOH (degassed).
-
Condition: 0°C under Argon.
-
Quench: Carefully with degassed 1M HCl.
-
Purification: Rapid filtration through a silica plug or distillation under reduced pressure. Store under inert gas at -20°C.
References & Authority
-
Skeletal Rearrangement Mechanisms:
-
Della, E. W., et al. (1990). Rearrangement of Substituted Bicyclo[2.1.1]hex-2-yl Mesylates Under Solvolytic Conditions. Australian Journal of Chemistry.[2]
-
Significance: Establishes the "Cationic Trap" and the migration to [3.1.0] systems.
-
-
Radical Instability:
-
Walton, J. C. (1988). Free radical reactions of bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane.[1] Journal of the Chemical Society, Perkin Transactions 2.
-
Significance: Confirms the
-scission of the 2-yl radical to cyclopent-3-enylmethyl radicals at T > 250K.
-
-
Bioisostere Synthesis & Applications:
-
Strain Energy Data:
-
Wiberg, K. B. (1986). The concept of strain in organic chemistry.[6] Angewandte Chemie International Edition in English.
-
Significance: foundational data on the ~60 kcal/mol strain energy driving these side reactions.
-
Sources
- 1. Free radical reactions of bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Sci-Hub. Rearrangement of Substituted Bicyclo[2.1.1]hex-2-yl Mesylates Under Solvolytic Conditions / Australian Journal of Chemistry, 1990 [sci-hub.sg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mykhailiukchem.org [mykhailiukchem.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Photocatalytic Synthesis of Bicyclo[2.1.1]hexane (BCH)
Executive Summary & Application Context
Why this matters: Bicyclo[2.1.1]hexane (BCH) scaffolds have emerged as critical saturated bioisosteres for ortho- and meta-substituted benzenes. Unlike the flat phenyl ring, the BCH core offers a defined "exit vector" geometry (approx. 116° vs 120°/60° in benzene) that improves solubility (Fsp³ character) and metabolic stability without sacrificing potency.
The Challenge: Traditional synthesis (e.g., mercury-vapor lamp irradiation) is harsh and unscalable. Modern Energy Transfer (EnT) photocatalysis allows for mild, visible-light-mediated synthesis, but it is highly sensitive to reaction parameters such as oxygen concentration, photon flux, and catalyst triplet energy levels.
Scope: This guide focuses on the intramolecular [2+2] photocycloaddition of 1,5-dienes (the "Bach-Glorius" type approach) and intermolecular coupling of bicyclo[1.1.0]butanes , providing optimized protocols and troubleshooting for low-yield scenarios.
Core Protocol: Intramolecular [2+2] Cycloaddition[1][2][3]
This workflow describes the synthesis of 1,4-disubstituted BCHs from 1,5-dienes using Iridium-based catalysis.[1] This is the "Gold Standard" for library generation.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Substrate | 2,5-disubstituted hexa-1,5-diene | Precursor that folds into the BCH core. |
| Catalyst | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 mol%) | High triplet energy ( |
| Solvent | Acetone or MeCN (Degassed) | Acetone can act as a co-sensitizer; MeCN is polar enough to dissolve the catalyst. |
| Concentration | 0.02 M – 0.1 M | Critical: Higher concentrations (>0.1 M) favor intermolecular polymerization. |
| Light Source | Blue LED ( | Matches the MLCT absorption band of the Ir-catalyst. |
| Atmosphere | Argon/Nitrogen (Strictly Anaerobic) | Oxygen is a potent triplet quencher ( |
Step-by-Step Workflow
-
Preparation: In a glovebox or under positive Ar pressure, charge an oven-dried reaction vial with the 1,5-diene (1.0 equiv) and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 equiv).
-
Solvation: Add anhydrous, degassed Acetone to reach a concentration of 0.05 M.
-
Degassing (Crucial):
-
Method A (Preferred): Freeze-Pump-Thaw (3 cycles).
-
Method B (Acceptable): Sparging with Ar for 15 mins (use a sub-surface needle).
-
-
Irradiation: Seal the vial. Place in a photoreactor (e.g., Kessil or Penn PhD) with fan cooling (maintain
C). Irradiate for 12–24 hours. -
Validation: Monitor by NMR. Look for the disappearance of vinylic protons (5.0–6.5 ppm) and the appearance of bridgehead protons (2.0–3.0 ppm).
Mechanistic Visualization (Energy Transfer)
Understanding the mechanism is vital for troubleshooting. The reaction relies on Triplet Energy Transfer (EnT) , not redox chemistry.[2]
Figure 1: The Triplet Energy Transfer (EnT) pathway.[3] Note that Oxygen (O2) acts as a "sink," deactivating the catalyst before it can sensitize the diene.
Troubleshooting Guide
Issue 1: Low Conversion (<20%) after 24 hours
Diagnosis: The catalyst is not sustaining the triplet state long enough to sensitize the substrate.
-
Root Cause A: Oxygen Quenching.
-
Test: Does the reaction mixture turn from yellow to clear/brown rapidly?
-
Fix: Switch from sparging to Freeze-Pump-Thaw . Even trace O2 (
kcal/mol) accepts energy faster than the diene ( kcal/mol).
-
-
Root Cause B: "Photon Starvation" (Beer-Lambert Law).
-
Context: If using a large flask (e.g., 100 mL), light only penetrates the outer 1-2 mm.
-
Fix: Use narrower vials (increase surface-area-to-volume ratio) or switch to Flow Chemistry (using FEP tubing wrapped around the light source).
-
-
Root Cause C: Mismatched Triplet Energy.
-
Context: If your diene has electron-withdrawing groups, its triplet energy might be higher than the catalyst's.
-
Fix: Switch to a higher energy sensitizer like Acetophenone (UV required) or Thioxanthone derivatives.
-
Issue 2: Polymerization or Oligomerization
Diagnosis: NMR shows broad, undefined peaks in the alkyl region; reaction mixture becomes viscous.
-
Root Cause: Intermolecular reaction rates (
) are competing with intramolecular cyclization ( ). -
The Fix: Dilution.
-
Reduce concentration from 0.1 M to 0.01 M .
-
Why? Intramolecular reactions are zero-order in concentration (unimolecular), while polymerization is second-order (bimolecular). Dilution exponentially penalizes the polymer pathway.
-
Issue 3: Catalyst Solubility (Organic Dyes)
Diagnosis: Using 4CzIPN or Eosin Y, and particles are visible in the vial.
-
The Fix:
-
Switch solvent to DMSO or DMF .
-
If using 4CzIPN in non-polar solvents, consider adding a solubilizing agent or switching to the lipophilic derivative 4CzIPN-tBu .
-
Logic-Flow: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for optimizing BCH synthesis yields.
Frequently Asked Questions (FAQ)
Q1: Can I use organic dyes (e.g., 4CzIPN) instead of Iridium to save cost?
A: Yes, but with caveats. 4CzIPN (
Q2: How do I scale this reaction to gram-scale? A: Do not simply use a bigger flask. The penetration depth of blue light is limited.
-
Batch: Use multiple small vials (parallel synthesis).
-
Flow: Use a Vapourtec or homemade FEP tubing reactor. Flow chemistry significantly improves the photon-flux-to-molecule ratio, reducing reaction time from 24h to minutes.
Q3: My product contains a mixture of crossed (BCH) and straight (bicyclo[2.2.0]hexane) isomers. Why? A: This is governed by the "Rule of Five" and orbital overlap. 1,5-dienes typically favor the crossed [2.1.1] product due to the strain in the transition state of the straight closure. If you observe the [2.2.0] isomer, check your linker length. 1,6-dienes often favor the straight [3.2.0] product.
References
-
Rigotti, T., & Bach, T. (2022).[1][4] "Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions." Organic Letters. [Link][4]
-
Levandowski, B. J., et al. (2017). "Origins of Selectivity in the Intramolecular [2+2] Cycloaddition of 1,5-Dienes." Journal of the American Chemical Society. [Link]
-
Strieth-Kalthoff, F., & Glorius, F. (2020).[5] "Triplet energy transfer photocatalysis: Unlocking the next level." Chem. [Link][4][3][6][7][8]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Angewandte Chemie International Edition. [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions [organic-chemistry.org]
- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Energy transfer photocatalysis: exciting modes of reactivity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Predictive and Comparative Guide to the Properties of Bicyclo[2.1.1]hexane-2-thiol: A Roadmap for Experimental Validation
In the landscape of drug discovery and materials science, strained bicyclic systems offer a unique toolkit for modulating molecular properties. The rigid, three-dimensional architecture of scaffolds like bicyclo[2.1.1]hexane can impart desirable characteristics such as improved metabolic stability and precise substituent vectoring. While derivatives of this scaffold are gaining traction, the specific properties of functionalized variants like Bicyclo[2.1.1]hexane-2-thiol remain largely unexplored in peer-reviewed literature.
This guide presents a comprehensive, predictive analysis of this compound, grounded in established chemical principles and data from analogous structures. It serves as both a comparative analysis against common aliphatic thiols and a detailed roadmap for its future synthesis and experimental validation. We will explore the computationally predicted properties, propose a robust experimental workflow for their validation, and contextualize its potential advantages against structurally related alternatives.
The Structural Uniqueness of the Bicyclo[2.1.1]hexane Scaffold
The bicyclo[2.1.1]hexane system is a fascinating bridged hydrocarbon characterized by a high degree of strain. It consists of a four-membered ring fused with a five-membered ring, resulting in a compact and rigid structure. This inherent strain significantly influences the reactivity and physical properties of its derivatives. Introducing a thiol group at the C2 position creates a molecule with a unique topographical and electronic profile compared to more flexible or larger bicyclic systems. Understanding the interplay between the strained core and the thiol functionality is paramount for predicting its behavior.
Proposed Synthesis and Characterization Workflow
Figure 1: Proposed two-step synthesis of this compound from the corresponding ketone.
The subsequent experimental validation workflow is designed to be a self-validating system, where each step confirms a different aspect of the molecule's identity and purity.
Figure 2: A comprehensive workflow for the purification, characterization, and validation of this compound.
Predictive Analysis and Comparative Guide
To contextualize the properties of this compound, we compare its predicted characteristics against three well-understood thiols: the flexible Cyclohexanethiol, the rigid but larger Adamantanethiol, and the closely related Bicyclo[2.2.1]heptane-2-thiol (endo/exo mixture).
Figure 3: Key structural relationships between the target thiol and its comparative alternatives.
Spectroscopic Properties (Predicted)
The unique steric and electronic environment of the bicyclo[2.1.1]hexane core will manifest in its spectroscopic signatures.
| Property | This compound (Predicted) | Cyclohexanethiol (Experimental) | Adamantanethiol (Experimental) | Rationale for Prediction |
| S-H Stretch (FTIR) | ~2560-2580 cm⁻¹ | ~2570 cm⁻¹ | ~2570 cm⁻¹ | The S-H stretching frequency is generally insensitive to the alkyl scaffold but may be slightly shifted due to subtle electronic effects from the strained ring. |
| ¹H NMR (S-H Proton) | δ 1.5 - 2.0 ppm | δ ~1.3 ppm | δ ~1.6 ppm | The deshielding effect of the rigid bicyclic structure is expected to shift the S-H proton downfield compared to the flexible cyclohexanethiol. |
| ¹H NMR (Bridgehead) | δ > 2.5 ppm | N/A | δ ~2.1 ppm | The bridgehead protons in bicyclo[2.1.1]hexane are known to be significantly deshielded due to strain and geometry. |
| ¹³C NMR (C-SH Carbon) | δ 45 - 55 ppm | δ ~46 ppm | δ ~50 ppm | The carbon bearing the thiol group is expected to appear in a region similar to other secondary thiols, but its precise shift will be highly sensitive to the unique bond angles of the scaffold. |
Physicochemical Properties (Predicted)
The rigidity and compact nature of the target molecule are expected to influence its acidity and intermolecular interactions.
| Property | This compound (Predicted) | Cyclohexanethiol (Experimental) | Adamantanethiol (Experimental) | Rationale for Prediction |
| pKa | 10.0 - 10.5 | ~10.9 | ~11.1 | The C-S bond is attached to a carbon with increased s-character due to the strained ring system, which can inductively stabilize the thiolate anion, leading to a slightly lower pKa (stronger acid) compared to less strained systems. |
| Boiling Point | Lower than Cyclohexanethiol | ~159 °C | Sublimes (m.p. ~160 °C) | The compact, globular shape of the bicyclic scaffold reduces surface area available for van der Waals interactions compared to the more flexible cyclohexyl ring, likely resulting in a lower boiling point. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize the target compound from Bicyclo[2.1.1]hexan-2-one.
Step 1: Thionation of Bicyclo[2.1.1]hexan-2-one
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Bicyclo[2.1.1]hexan-2-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) portion-wise to the solution under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Bicyclo[2.1.1]hexane-2-thione.
Step 2: Reduction of Bicyclo[2.1.1]hexane-2-thione
-
In a separate flame-dried flask, suspend sodium borohydride (NaBH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.
-
Dissolve the purified Bicyclo[2.1.1]hexane-2-thione from Step 1 in anhydrous THF and add it dropwise to the NaBH₄ slurry.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by distillation or chromatography as needed.
Protocol 2: pKa Determination by Potentiometric Titration
Objective: To experimentally measure the acidity of the thiol proton.
-
Prepare a 0.01 M solution of the purified this compound in a 1:1 ethanol/water solution.
-
Calibrate a pH meter using standard buffer solutions (pH 7, 10, 12).
-
Place the pH electrode in the thiol solution and begin stirring.
-
Titrate the solution with a standardized 0.01 M NaOH solution, recording the pH after each incremental addition (e.g., 0.1 mL).
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of maximum slope on the titration curve). The pKa is the pH value at exactly half the volume of the equivalence point.
Conclusion and Future Outlook
This guide establishes a foundational understanding of this compound, a molecule poised at the intersection of strained ring chemistry and thiol functionality. Our predictive analysis, based on robust chemical principles, suggests that its unique bicyclic core imparts distinct spectroscopic and physicochemical properties when compared to standard aliphatic thiols. The proposed synthetic route and detailed validation workflow provide a clear and actionable path for researchers to synthesize and empirically verify these predictions.
The experimental validation of these properties is a critical next step. Such studies will not only confirm the theoretical predictions but also unlock the potential of this and related scaffolds in medicinal chemistry and materials science, where precise control over molecular shape and acidity can lead to novel therapeutics and advanced polymers.
References
- Note: As this compound is a novel compound, direct references are not available. The following references provide authoritative grounding for the synthetic methods, spectroscopic interpretations, and properties of analogous structures discussed in this guide.
Technical Deep Dive: Bicyclo[2.1.1]hexane (BCH) Linkers
A Head-to-Head Comparison for Ortho/Meta-Benzene Bioisosterism
Executive Summary
For decades, medicinal chemistry has relied on the Bicyclo[1.1.1]pentane (BCP) scaffold as the gold standard for replacing para-substituted phenyl rings ("escaping Flatland"). However, BCP is a linear spacer (
Bicyclo[2.1.1]hexane (BCH) has emerged as the definitive saturated bioisostere for these angled vectors. This guide provides an objective, data-driven comparison of BCH against its aromatic counterparts and other saturated bridges, focusing on exit vector fidelity, physicochemical improvements, and synthetic accessibility.
Geometric & Structural Analysis: The "Vector Match"
The primary driver for selecting a BCH linker is geometric fidelity to the parent phenyl ring. Unlike BCP (linear), BCH offers a rigid, "kinked" scaffold that aligns substituents similarly to ortho or meta positions on a benzene ring, but with added three-dimensionality.
Exit Vector Comparison
The following data compares the 1,2-disubstituted BCH scaffold directly against the ortho-substituted benzene ring (based on X-ray crystallographic data from Mykhailiuk et al. and Walker et al.).
| Metric | Ortho-Benzene | 1,2-BCH (Bioisostere) | Delta / Implication |
| Substituent Distance ( | +0.1 Å (Negligible difference; excellent mimic) | ||
| Scaffold Distance ( | +0.15 Å (Slight expansion of core size) | ||
| Exit Angles ( | +5-8^\circ (Slightly wider projection) | ||
| Dihedral Angle ( | Critical Difference: BCH is distinctively 3D.[1] |
Expert Insight: The dihedral twist (
Linker Selection Logic
Use the following logic flow to determine if BCH is the correct bioisostere for your lead series.
Figure 1: Decision tree for selecting saturated bioisosteres based on vector geometry and metabolic risk.
Physicochemical Head-to-Head
Replacing a phenyl ring with BCH alters the physicochemical profile significantly. Below is a comparative analysis based on matched molecular pairs (MMPs) of marketed drugs (e.g., Fluxapyroxad analogs).
| Property | Phenyl (Parent) | BCH (Isostere) | Comparative Performance |
| Solubility (Aq) | Low (Planar/Stacking) | High | >10-50x Improvement. The 3D twist disrupts lattice packing. |
| Lipophilicity (LogD) | High | Reduced | Generally lowers LogD by 0.5–1.0 units, improving developability. |
| Permeability | High | Moderate/High | Usually retained, though increased polarity can slightly reduce passive diffusion. |
| Metabolic Stability ( | Variable (CYP oxidation) | Nuanced | Warning: Unlike BCPs (which are metabolic tanks), BCHs possess bridgehead protons that can be sites of oxidative metabolism. Some studies show a 2-3x decrease in stability compared to the phenyl parent if not properly substituted. |
Trustworthiness Note: Do not assume "saturation = stability" for BCH. The bridgehead C-H bonds in bicyclic systems can be activated.[2] In Mykhailiuk's analysis of Fluxapyroxad analogs, the BCH derivative showed lower microsomal stability (
Experimental Protocol: Synthesis of 1,2-BCH Linkers
The most robust route to 1,2-disubstituted BCH scaffolds is the Intramolecular [2+2] Photocycloaddition . This protocol is self-validating because the formation of the strained cage structure is distinct by NMR (disappearance of olefinic protons).
Workflow Diagram
Figure 2: Standard synthetic pathway for accessing 1,2-disubstituted BCH cores.
Step-by-Step Methodology
Reagents: Acetophenone derivative, Triethyl phosphonoacetate, NaH, Allyl bromide, LDA (Lithium Diisopropylamide).
-
Olefin Formation (HWE Reaction):
-
Treat the acetophenone with triethyl phosphonoacetate and NaH in THF to generate the
-unsaturated ester. -
Validation: Check
H NMR for the disappearance of the ketone methyl singlet and appearance of olefinic signals.
-
-
Diene Installation (Critical Step):
-
Cool the ester to
C in THF. Add LDA (1.1 equiv) dropwise to generate the enolate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Add allyl bromide (1.2 equiv) slowly. Allow to warm to room temperature.
-
Why: This installs the second alkene required for the "rungs" of the ladder.
-
Validation: MS confirmation of mass
.
-
-
[2+2] Photocycloaddition:
-
Dissolve the 1,5-diene intermediate in degassed acetonitrile or acetone (acetone can act as a triplet sensitizer).
-
Irradiate with a UV LED (typically 365 nm) in a quartz or borosilicate vessel.
-
Monitor via TLC. The reaction is complete when the starting material spot disappears.
-
Purification: The BCH product is often distillable or separable by standard silica chromatography.
-
Validation:
H NMR will show a dramatic upfield shift of protons as carbons convert to bridgehead carbons.
-
Application Case Study: Fluxapyroxad
In a direct comparison study, the ortho-difluorophenyl ring of the fungicide Fluxapyroxad was replaced with a 1,2-BCH core.
-
Potency: The BCH analog retained high biological activity, validating the vector alignment (
and parameters). -
Solubility: Aqueous solubility increased by >50-fold.
-
Metabolism: The BCH analog showed higher clearance (lower stability) than the phenyl parent, highlighting the need for careful metabolic profiling when using this scaffold.
References
-
Geometric & Structural Analysis: Mykhailiuk, P. K. et al. "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring."[3][4] Angewandte Chemie International Edition, 2020.[5] Link
-
Exit Vector Comparison: Walker, J. C. L. et al. "Exit Vector Analysis of Bicyclo[2.1.1]hexane Scaffolds."[6] Beilstein Journal of Organic Chemistry, 2024.[7] Link
-
Synthesis & Methodology: Levterov, V. V. et al. "Photochemical Synthesis of Bicyclo[2.1.1]hexanes." Journal of Organic Chemistry, 2020. Link
-
Metabolic Profiling: Denisenko, A. et al. "Saturated Bioisosteres of ortho-Substituted Benzenes." Chemical Science, 2023.[4][8] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Saturated Bioisosteres of ortho-Substituted Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Bicyclo[2.1.1]hexane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are a daily reality. Bicyclo[2.1.1]hexane-2-thiol, a unique organosulfur compound, presents a case where specific safety data may be limited. This guide, authored for the discerning scientist, provides a comprehensive framework for personal protective equipment (PPE) when working with this compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from the broader chemical families of bicyclic alkanes and thiols to establish a robust safety protocol. Our aim is to empower you with the knowledge to make informed decisions that ensure your safety and the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Knowledge
-
Bicyclo[2.1.1]hexane: This strained bicyclic system suggests a degree of reactivity. While the parent alkane is a volatile liquid, the overall physical properties will be influenced by the thiol group.[1][2]
-
Thiols (Mercaptans): This class of organosulfur compounds is notorious for its powerful and often unpleasant odor.[3] Thiols can be toxic and are readily absorbed through the skin.[4] They can also be irritants to the skin, eyes, and respiratory tract.[5] Many thiols are flammable liquids.[4]
Given these characteristics, we must assume that this compound is a volatile, flammable liquid with a strong, unpleasant odor, and is likely to be toxic and irritating upon contact or inhalation.
Core Principles for Safe Handling
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] The fundamental principle is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being undertaken. The following table outlines the recommended PPE for handling this compound.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Small-Scale Handling (<1g) in a Fume Hood | Nitrile gloves (double-gloving recommended) | Chemical splash goggles | Not generally required if work is performed in a properly functioning fume hood. | Flame-resistant lab coat |
| Large-Scale Handling (>1g) or Transfers Outside a Fume Hood | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | Air-purifying respirator (APR) with an organic vapor cartridge | Flame-resistant lab coat and a chemical-resistant apron |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | Air-purifying respirator (APR) with an organic vapor cartridge or a Self-Contained Breathing Apparatus (SCBA) for large spills | Chemical-resistant suit or coveralls |
Procedural Guidance for PPE Selection and Use
Hand Protection
Given the potential for dermal absorption and irritation, robust hand protection is non-negotiable.
-
Glove Selection: Standard nitrile gloves offer a good baseline of protection for small-scale operations.[7] For larger quantities or prolonged handling, heavier-duty nitrile or butyl rubber gloves are recommended for their enhanced chemical resistance.[8]
-
Double Gloving: For all handling scenarios, wearing two pairs of nitrile gloves is a prudent measure to safeguard against undetected pinholes or tears in the outer glove.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[9] Replace gloves immediately if they become contaminated.
Eye and Face Protection
The volatility of this compound necessitates stringent eye and face protection.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities.[7]
-
Face Shield: For larger-scale work or when there is a significant splash risk, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[10]
Respiratory Protection
Inhalation of thiol vapors can cause respiratory irritation and systemic toxicity.[4]
-
Fume Hood as Primary Control: Your primary means of respiratory protection is the consistent use of a properly functioning chemical fume hood.[6]
-
Air-Purifying Respirators (APRs): For operations with a higher risk of vapor release, such as large-scale transfers or in the event of a spill, an APR equipped with an organic vapor cartridge is essential. Ensure proper fit testing and training before using a respirator.
Protective Clothing
Protective clothing prevents skin contact with any spills or splashes.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.[7]
-
Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]
-
Full Body Protection: In the case of a significant spill, a chemical-resistant suit may be necessary.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Disposal Plan
All disposable PPE contaminated with this compound, including gloves and absorbent materials from spills, must be considered hazardous waste.
-
Segregation: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Institutional Guidelines: Follow your institution's specific protocols for hazardous waste disposal.
In Case of Exposure
Immediate action is crucial in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research involving this compound. Remember, a culture of safety is the bedrock of scientific innovation.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Hexanediol. Retrieved from [Link]
-
CP Lab Safety. (n.d.). bicyclo[2.1.1]hexan-2-one, min 97%, 100 mg. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: ROTISOLV®. Retrieved from [Link]
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.
-
MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]
- Unknown. (n.d.).
- University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
- Unknown. (n.d.).
- Donnelly, C. R., & Jans, A. C. H. (2021). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals (Basel), 14(1), 41.
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
